Technical Documentation Center

(8-Fluoroquinolin-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (8-Fluoroquinolin-3-yl)methanamine
  • CAS: 1267242-11-4

Core Science & Biosynthesis

Foundational

Molecular Structure and Weight of (8-Fluoroquinolin-3-yl)methanamine: A Technical Guide

Executive Summary (8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) represents a specialized heteroaromatic scaffold in medicinal chemistry.[1] Characterized by an electron-withdrawing fluorine atom at the C8 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) represents a specialized heteroaromatic scaffold in medicinal chemistry.[1] Characterized by an electron-withdrawing fluorine atom at the C8 position and a reactive primary aminomethyl group at C3, this compound serves as a critical "linker" pharmacophore. The C8-fluorine substitution is strategically employed to modulate metabolic stability (blocking P450 oxidation sites) and influence the pKa of the quinoline nitrogen, while the C3-methanamine tail provides a versatile handle for amide coupling or reductive amination in the synthesis of kinase inhibitors and antibacterial agents.

Part 1: Chemical Identity and Physicochemical Properties[2]

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations in synthetic workflows.

Quantitative Data Table
PropertyValueNotes
IUPAC Name (8-Fluoroquinolin-3-yl)methanamine
CAS Number 1267242-11-4Verified Identifier
Molecular Formula C₁₀H₉FN₂
Average Molecular Weight 176.19 g/mol Standard for lab weighing
Monoisotopic Mass 176.07498 DaFor High-Res MS (HRMS)
Exact Mass 176.074976 DaCalculated (C=12.00000, H=1.00783, N=14.00307, F=18.99840)
Topological Polar Surface Area 38.9 ŲPredictive of membrane permeability
LogP (Predicted) ~1.0 - 1.5Moderate lipophilicity
pKa (Conjugate Acid) ~4.5 (Quinoline N), ~9.0 (Amine N)Estimated based on structural analogs
Structural Visualization

The following diagram illustrates the connectivity and numbering of the quinoline core, highlighting the critical C8-Fluorine and C3-Methanamine vectors.

ChemicalStructure Figure 1: Connectivity of (8-Fluoroquinolin-3-yl)methanamine. Red dashed line indicates metabolic blocking site. C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 CH2 CH₂ C3->CH2 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a F8 F C8->F8 C-F Bond N1 N1 C8a->N1 N1->C2 NH2 NH₂ CH2->NH2 Primary Amine

Part 2: Synthesis and Production Protocol

Retrosynthetic Analysis
  • Target: (8-Fluoroquinolin-3-yl)methanamine[1][2][3]

  • Immediate Precursor: 8-Fluoroquinoline-3-carboxamide (via reduction).

  • Core Construction: Cyclization of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

Step-by-Step Methodology
Stage 1: Core Assembly (Gould-Jacobs Protocol)
  • Condensation: React 2-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq) at 110°C.

    • Mechanism:[4] Addition-elimination releases ethanol to form the enamine intermediate.

  • Cyclization: Heat the intermediate in diphenyl ether at 250°C (thermal cyclization).

    • Result: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5]

  • Aromatization/Dechlorination (Optional but common): If the 4-hydroxy group is not desired, convert to 4-chloro (POCl₃) and reduce (Pd/C, H₂) to obtain the ethyl 8-fluoroquinoline-3-carboxylate.

Stage 2: Functional Group Transformation
  • Amidation: Treat the ester with ethanolic ammonia or convert to the acid chloride (SOCl₂) followed by NH₄OH.

    • Intermediate:8-Fluoroquinoline-3-carboxamide .[5]

  • Reduction (The Critical Step):

    • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

    • Conditions: Anhydrous THF, 0°C to Reflux, N₂ atmosphere.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH₃).

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic pathway from aniline precursor to methanamine target. Start 2-Fluoroaniline + Diethyl ethoxymethylenemalonate Enamine Enamine Intermediate Start->Enamine 110°C, -EtOH Cyclized Ethyl 8-fluoro-4-hydroxy quinoline-3-carboxylate Enamine->Cyclized 250°C, Diphenyl ether (Gould-Jacobs) Ester Ethyl 8-fluoroquinoline-3-carboxylate (After 4-OH removal) Cyclized->Ester 1. POCl3 2. Pd/C, H2 Amide 8-Fluoroquinoline-3-carboxamide Ester->Amide NH3 / EtOH or SOCl2 then NH4OH Product (8-Fluoroquinolin-3-yl)methanamine Amide->Product LiAlH4 / THF (Reduction)

Part 3: Structural Analysis & Applications

The "Fluorine Effect" at C8

The presence of fluorine at the C8 position is not merely decorative; it is a calculated medicinal chemistry tactic.

  • Metabolic Stability: The C8 position on quinolines is susceptible to oxidative metabolism. Fluorine substitution blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol), extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: Fluorine is highly electronegative. Its inductive effect withdraws electron density from the quinoline ring, lowering the pKa of the N1 nitrogen. This reduces the likelihood of hERG channel inhibition (a common cardiac toxicity issue with basic quinolines).

The Methanamine Handle

The C3-methanamine group acts as a primary nucleophile.

  • Reactivity: It readily participates in

    
     reactions, reductive aminations with aldehydes, or peptide coupling with carboxylic acids.
    
  • Linker Utility: In fragment-based drug discovery (FBDD), this amine serves as a linker to attach the fluoroquinoline "head" to various "tails" (e.g., solubilizing groups or secondary binding motifs).

Quality Control (QC) Parameters

To ensure the integrity of this building block in research:

  • H-NMR (DMSO-d6): Look for the characteristic singlet of the -CH₂- protons around δ 4.0 ppm and the broad singlet of the -NH₂ protons (exchangeable with D₂O). The aromatic region (δ 7.5–9.0 ppm) should show the specific splitting pattern of the 8-fluoro substitution.

  • Mass Spectrometry: Expect a parent ion

    
     at m/z ~177.08.[2]
    

References

  • PubChem . (2025).[6][7] Quinolin-3-ylmethanamine (Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Topic: Medicinal Chemistry Applications of 8-Fluoroquinoline Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The strategic introduction of fluorine into this scaffold has consistently proven to be a transformative approach for optimizing drug-like properties. This guide focuses specifically on 8-fluoroquinoline derivatives, a subclass that has garnered significant interest for its unique electronic and steric attributes. We will delve into the profound impact of the C-8 fluorine substitution on molecular properties, explore the diverse therapeutic applications ranging from potent antimicrobial and anticancer agents to novel candidates for neurodegenerative diseases, and provide detailed synthetic and analytical protocols. This document is designed to serve as a comprehensive resource, blending foundational principles with actionable, field-proven insights for professionals engaged in drug discovery and development.

The Strategic Advantage of Fluorine in Quinoline Scaffolds

The introduction of a fluorine atom at the C-8 position of the quinoline ring is a deliberate and strategic decision in medicinal chemistry, driven by the unique properties of this halogen. Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This duality allows it to serve as a "super-hydrogen" that can profoundly alter a molecule's physicochemical and pharmacological profile without introducing significant steric bulk.

Key Physicochemical Impacts:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the C-8 position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the quinoline ring nitrogen. This alteration influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with protein targets. These interactions can significantly enhance the binding affinity and selectivity of the compound for its intended receptor or enzyme.[1][2]

  • Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3] This is a critical consideration for drugs targeting the central nervous system or intracellular pathogens.

The diagram below illustrates the core 8-fluoroquinoline structure, highlighting the key positions for substitution that influence biological activity.

Caption: Core structure of 8-fluoroquinoline with key substitution points.

Therapeutic Applications: A Multi-Target Scaffold

The versatility of the 8-fluoroquinoline scaffold is evident in its wide range of biological activities. Derivatives have been extensively explored as antibacterial, anticancer, and neuroprotective agents.

Antibacterial Agents: The Fluoroquinolone Legacy

The most prominent application of this scaffold is in the development of fluoroquinolone antibiotics. These agents are bactericidal, exerting their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5][6]

Mechanism of Action: Fluoroquinolones stabilize the covalent complex formed between these enzymes and the bacterial DNA. This stabilization leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[6][7]

Structure-Activity Relationship (SAR): The antibacterial potency and spectrum of fluoroquinolones are highly dependent on the substituents at various positions of the quinolone core.[8][9]

  • N-1 Position: A cyclopropyl group is often optimal for broad-spectrum activity (e.g., Ciprofloxacin).[2][10]

  • C-3 Position: A carboxylic acid group is essential for binding to the DNA gyrase-DNA complex.[11]

  • C-6 Position: The presence of a fluorine atom at this position dramatically increases antibacterial potency compared to non-fluorinated analogs.[2][10]

  • C-7 Position: A heterocyclic substituent, such as a piperazine ring, is crucial for the spectrum of activity, influencing potency against both Gram-positive and Gram-negative bacteria.[3][7]

  • C-8 Position: The substituent at C-8 modulates target affinity and pharmacokinetic properties. A fluorine atom at C-8 can enhance activity against Gram-positive cocci and may improve oral absorption.[1][2][10] However, it has also been associated with phototoxicity in some derivatives, leading to research into alternatives like C-8 methoxy (e.g., Gatifloxacin, Moxifloxacin) or trifluoromethyl groups to mitigate this risk while retaining activity.[12][13]

The following diagram illustrates the inhibitory action of fluoroquinolones on bacterial DNA replication.

cluster_process Bacterial DNA Replication DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Complex Enzyme-DNA Complex Gyrase->Complex Replication Successful Replication Complex->Replication Block Double-Strand Breaks & Replication Blocked Complex->Block FQ 8-Fluoroquinoline Derivative FQ->Complex Stabilizes Complex Death Bacterial Cell Death Block->Death

Caption: Mechanism of action of 8-fluoroquinolone antibacterial agents.

Anticancer Agents: Targeting Cell Proliferation

Beyond their antibacterial role, fluoroquinolone derivatives have emerged as promising anticancer agents. Their mechanism of action in cancer cells often mirrors their antibacterial activity but is directed against human topoisomerase I and II enzymes.[14][15]

Mechanism of Action: By inhibiting human topoisomerases, these compounds induce DNA damage, which triggers cell cycle arrest (commonly at the G2/M phase) and activates apoptotic pathways, leading to the selective death of rapidly proliferating cancer cells.[14][16]

SAR for Anticancer Activity: Strategic modifications to the fluoroquinolone scaffold can shift its selectivity from bacterial to human enzymes and enhance its cytotoxic potential.[1][14]

  • N-1 and C-7 Substituents: Modifications at these positions are critical for modulating antiproliferative activity and selectivity. Larger, more lipophilic groups at C-7 can enhance cytotoxicity.[3][17]

  • C-8 Position: A fluorine atom at C-8 has been shown to enhance the inhibition of human topoisomerase II.[1] Fusing a ring between the C-7 and C-8 positions has also been reported to yield potent anticancer activity.[18]

Table 1: Representative Anticancer Activity of Fluoroquinolone Derivatives

Compound ClassCancer Cell LineTargetReported IC₅₀ / GI₅₀Reference
Ciprofloxacin-Chalcone HybridLeukemiaTopoisomerase I/II0.21 - 57.6 µM[16]
Ciprofloxacin DerivativeHepG2 (Liver)Topoisomerase I/II, p53, TNF-α5.6 µg/mL (48h)[16]
Ciprofloxacin DerivativeMCF7 (Breast)Topoisomerase I/II, p53, TNF-α11.5 µg/mL (48h)[16]
FQ Derivative (FQ12)Ovarian (A2780)TopoisomeraseNot specified, but most effective[14]
Agents for Neurodegenerative Diseases

The application of quinoline derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research.[19] While direct studies on 8-fluoroquinolines are emerging, the broader class of quinolines provides a strong rationale for their investigation.

Potential Mechanisms of Action:

  • Mitochondrial Dysfunction: There is evidence that mitochondrial dysfunction is a primary event in the pathology of Alzheimer's disease.[20] Some reports suggest that fluoroquinolones can induce mitochondrial dysfunction, which, while a concern for side effects, also points to their ability to modulate mitochondrial pathways—a potential therapeutic target if harnessed correctly.[20][21]

  • Enzyme Inhibition: 8-Hydroxyquinoline derivatives are known to be potent inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and cholinesterases.[19] The electronic properties of an 8-fluoro substituent could be leveraged to design novel inhibitors with improved brain permeability and selectivity.

  • Neuroinflammation: Chronic neuroinflammation is a key feature of many neurodegenerative disorders.[22] Quinolone derivatives may modulate inflammatory pathways involving glial cells, potentially offering a neuroprotective effect.

Synthetic Strategies and Methodologies

The synthesis of 8-fluoroquinoline derivatives often begins with a pre-fluorinated aromatic precursor. A common and highly versatile starting material is 4-Chloro-8-fluoroquinoline.[23] Its reactive chlorine atom at the C-4 position can be readily displaced by various nucleophiles, while modern cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations allow for extensive functionalization.[23]

Workflow: Synthesis of a C-7 Substituted 8-Nitrofluoroquinolone

The following workflow describes a validated protocol for synthesizing C-7 substituted fluoroquinolones, which serves as a model for generating diverse derivatives. This particular example uses an 8-nitro group, which is highly activating for nucleophilic substitution at the C-7 position and can be a precursor for other functional groups.[3][24][25]

Start Start: 7-Chloro-1-cyclopropyl-6-fluoro- 8-nitro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid (Synthon) Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Primary Amine (R-NH₂) Reagent->Reaction Conditions Solvent (e.g., Pyridine or DMF) Heat (60-80°C) 2-5 days Reaction->Conditions Workup Aqueous Workup (Acidification to pH 3-4) Reaction->Workup Purification Precipitation & Filtration Workup->Purification Product End: C-7 Amino Substituted 8-Nitrofluoroquinolone Derivative Purification->Product

Caption: Synthetic workflow for C-7 functionalization of a fluoroquinolone core.

Experimental Protocol: Synthesis of 7-(Anilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from established literature and serves as a self-validating system for producing C-7 substituted derivatives.[3][25]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq)

  • Aniline (1.2 eq)

  • Anhydrous Pyridine or DMF (as solvent)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting synthon (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of synthon).

  • Reagent Addition: Add aniline (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 2-5 days. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Insight: The 8-nitro group is strongly electron-withdrawing, which activates the C-7 position for nucleophilic aromatic substitution by the aniline. Heating is required to overcome the activation energy of the reaction.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting crude solid, add deionized water and stir to form a slurry.

  • Precipitation: Slowly add 1M HCl dropwise while stirring to adjust the pH to approximately 3-4. The product will precipitate out of the solution.

    • Self-Validation: The desired product, having a carboxylic acid group, is insoluble in acidic aqueous media, while the excess aniline (now as its hydrochloride salt) and pyridine remain dissolved. This step serves as both purification and confirmation of the product's chemical nature.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water and then with cold ethanol to remove residual impurities.

  • Drying: Dry the final product under vacuum to yield a bright yellow powder.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry (MS).[3]

Key Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized 8-fluoroquinoline derivatives, standardized and reproducible biological assays are essential.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (8-fluoroquinoline derivatives) dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth + DMSO).

  • Incubator (37°C).

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well plate using MHB. The final volume in each well should be 50 µL. Concentrations typically range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (bacteria + broth + DMSO).

    • Trustworthiness: The inclusion of controls is critical. The growth control ensures the bacteria are viable, the negative control confirms media sterility, and the positive control validates the assay's sensitivity.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader.

Conclusion and Future Perspectives

The 8-fluoroquinoline scaffold is a remarkably versatile and potent pharmacophore in modern drug discovery. Its derivatives have established a powerful legacy as broad-spectrum antibacterial agents and are now demonstrating significant promise in oncology and potentially in the treatment of neurodegenerative diseases. The strategic placement of a fluorine atom at the C-8 position provides a powerful tool for medicinal chemists to fine-tune metabolic stability, target affinity, and overall pharmacological profiles.

Future research should focus on leveraging the unique properties of the C-8 fluorine to design next-generation derivatives with enhanced selectivity and reduced off-target effects. Exploring novel substitutions at other positions in concert with the 8-fluoro group could unlock new biological activities and overcome existing challenges like drug resistance. As our understanding of disease pathology deepens, the rational design of multifunctional 8-fluoroquinoline derivatives targeting multiple aspects of a disease (e.g., both antiproliferative and anti-inflammatory effects in cancer) represents a promising frontier for therapeutic innovation.

References

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.
  • Al-Hiari, Y. M., et al. (2007).
  • Al-Hiari, Y. M., et al. (2007).
  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
  • Fluoroquinolones and Alzheimer's. (2019, September 29). My Quin Story.
  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025, August 13). PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI.
  • The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2025, August 13). Taylor & Francis Online.
  • Recent Development of Fluoroquinolone Deriv
  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. Asian Pacific Journal of Cancer Prevention.
  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025, January 9). MDPI.
  • Emmerson, A. M., & Jones, A. M. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 32(Supplement_1), S701-S707.
  • Soni, K. (2012). Fluoroquinolones: Chemistry & Action – A Review. Indo Global Journal of Pharmaceutical Sciences, 2(1), 43-53.
  • Sanchez, J. P., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry.
  • Unraveling the Multifaceted Mechanisms of 8-Fluoroquinoline-3-carboxamide: A Technical Guide. Benchchem.
  • Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(4), 602-628.
  • Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. PMC.
  • Domagala, J. M. (1994).
  • Sharma, A., & Kumar, R. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.
  • Quinolones Chemistry and its Therapeutic Activities. (2010, May 29).
  • SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. (2020, May 21). YouTube.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
  • Structure-activity relationship of fluoroquinolones as anticancer agents.
  • Chu, D. T. W., et al. (1986). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.
  • Domagala, J. M., et al. (1993). New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. Journal of Medicinal Chemistry.
  • Al-Soud, Y. A. (2022). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.
  • FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2025, March 3). TMP Universal Journal of Medical Research and Surgical Techniques.
  • Sharma, P. C., et al. (2009). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica.
  • Mas-Related G-Protein-Coupled Receptors: Emerging Roles in Neurop
  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. (2024, February 20). PMC.
  • Neurodegeneration, Mitochondria, and Antibiotics. PMC.

Sources

Foundational

The Fluorinated Vector: (8-Fluoroquinolin-3-yl)methanamine in Modern Drug Design

The following technical guide details the utility, synthesis, and application of (8-Fluoroquinolin-3-yl)methanamine as a high-value scaffold in medicinal chemistry. Executive Summary: The Architecture of a Privileged Sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of (8-Fluoroquinolin-3-yl)methanamine as a high-value scaffold in medicinal chemistry.

Executive Summary: The Architecture of a Privileged Scaffold

In the landscape of fragment-based drug discovery (FBDD), (8-Fluoroquinolin-3-yl)methanamine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. It is rarely the drug itself, but rather the vector that anchors a molecule into a hydrophobic pocket while projecting functionality through its amine tail.

Its value is derived from three specific structural features:

  • The 8-Fluoro Substitution: This is not merely for potency. The C8 position on the quinoline ring is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Fluorination at this position blocks metabolic clearance (metabolic blockade) while electronically tuning the basicity of the quinoline nitrogen (N1) via inductive withdrawal, often improving bioavailability.

  • The Quinoline Core: A flat, aromatic bicycle that excels at

    
    -
    
    
    
    stacking interactions, commonly used to bind into the ATP-binding hinge region of kinases or the hydrophobic crevices of GPCRs.
  • The 3-Methanamine Linker: This provides a flexible

    
     spacer. Unlike a direct aryl-amine attachment, the methylene bridge allows the quinoline to rotate and adjust its pose within a binding pocket without inducing steric strain on the core pharmacophore.
    

Synthetic Access & Methodology

The synthesis of (8-Fluoroquinolin-3-yl)methanamine is a critical workflow. Commercial availability can be spotty; thus, in-house synthesis is often required. The most robust route proceeds via the reductive amination of 8-fluoroquinoline-3-carbaldehyde .

DOT Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 2-Fluoroaniline (Starting Material) Inter1 8-Fluoro-3-quinoline- carboxylic acid Start->Inter1 Gould-Jacobs Rxn (Diethyl ethoxymethylenemalonate, 250°C) Inter2 8-Fluoroquinoline- 3-carbaldehyde Inter1->Inter2 1. SOCl2 2. LiAlH(OtBu)3 (Reduction) Product (8-Fluoroquinolin-3-yl) methanamine (Target Scaffold) Inter2->Product Reductive Amination (NH4OAc, NaBH3CN) Inter2->Product

Figure 1: Step-wise synthetic pathway from aniline precursor to the methanamine scaffold.

Detailed Experimental Protocols

As a self-validating system, these protocols include "Stop/Go" checkpoints to ensure intermediate integrity before proceeding.

Protocol A: Synthesis of 8-Fluoroquinoline-3-carbaldehyde

Prerequisite for the methanamine scaffold.

  • Activation: Dissolve 8-fluoroquinoline-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (3 drops) and dropwise oxalyl chloride (12 mmol). Stir at RT for 2 hours until gas evolution ceases.

    • Checkpoint: Aliquot into MeOH. TLC should show complete conversion to the methyl ester (higher R_f than acid).

  • Reduction: Concentrate the acid chloride to dryness to remove excess oxalyl chloride. Redissolve in anhydrous THF (40 mL) and cool to -78°C.

  • Reagent Addition: Add Lithium tri-tert-butoxyaluminum hydride (11 mmol, 1.0 M in THF) dropwise over 30 mins.

    • Scientific Logic:[1][2][3][4][5][6][7][8] We use this bulky reducing agent instead of

      
       to stop the reduction at the aldehyde stage and prevent over-reduction to the alcohol.
      
  • Workup: Quench with saturated sodium potassium tartrate (Rochelle's salt) and stir vigorously until layers separate. Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Reductive Amination to (8-Fluoroquinolin-3-yl)methanamine
  • Imine Formation: To a solution of 8-fluoroquinoline-3-carbaldehyde (5 mmol) in MeOH (25 mL), add Ammonium Acetate (

    
    , 50 mmol). Stir at RT for 1 hour.
    
    • Observation: The solution may turn slightly yellow/orange as the imine forms.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 7.5 mmol) portion-wise.
    
    • Safety: Perform in a fume hood; generates HCN gas if acidified.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench & Purification: Quench with 1N NaOH (pH > 10). Extract with DCM.[9]

    • Critical Step: The product is a primary amine.[10] Wash the organic layer with brine, dry, and concentrate. If purity is <95%, purify via flash chromatography (DCM:MeOH:

      
       90:9:1).
      
    • Validation: LCMS should show

      
      .
      

Medicinal Chemistry Applications & Case Studies

Case Study: Kappa Opioid Receptor (KOR) Antagonists

The (8-fluoroquinolin-3-yl)methanamine motif gained significant prominence in the development of selective KOR antagonists, such as BTRX-335140 (CYM-53093).[11][12]

Mechanism of Action: In this context, the quinoline ring does not bind to the hinge of a kinase but rather occupies a deep hydrophobic pocket within the GPCR.

  • The 8-Fluoro Group: Validated to improve metabolic stability against oxidative defluorination and ring hydroxylation.

  • The Methanamine Linker: Acts as the attachment point for a urea or amide linkage that connects to a polar "head" group (often a piperidine or tetrahydropyran) interacting with the receptor surface.

Data Summary: Impact of 8-Fluoro Substitution Table 1: Comparative properties of Quinoline vs. 8-Fluoroquinoline scaffolds in KOR antagonist series.

PropertyUnsubstituted Quinoline8-FluoroquinolineImpact Analysis
LogP (Lipophilicity) 2.42.7Slight increase; improves membrane permeability.
pKa (Quinoline N) ~4.9~3.8Reduced basicity reduces non-specific binding and HERG liability.
Metabolic Stability (

)
< 15 min (Microsomes)> 60 min (Microsomes)Critical: Blocks C8 oxidation, significantly extending half-life.
Target Affinity (

)
12 nM4 nMElectronic effects of F often enhance

-stacking interactions.
DOT Diagram 2: SAR Decision Logic

SARLogic Lead Hit Compound (Poor Stability) Analysis MetID Study: Oxidation at C8 identified Lead->Analysis Design Scaffold Hop: Insert 8-Fluoroquinoline Analysis->Design Block Metabolic Soft Spot Result Optimized Lead: (8-Fluoroquinolin-3-yl)methanamine core Design->Result Maintain Binding Mode Extend Half-Life

Figure 2: The medicinal chemistry logic flow for selecting the 8-fluoroquinoline scaffold to solve metabolic instability.

References

  • Guerrero, M., et al. (2019). "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)." Journal of Medicinal Chemistry.

    • Context: Primary reference for the synthesis and biological evaluation of the 8-fluoroquinoline scaffold in GPCR drug discovery.
  • BenchChem Technical Guides. "Synthesis of 8-Fluoroquinoline-3-carboxamide." BenchChem Support Center.

    • Context: Source for specific synthetic protocols regarding the aldehyde precursor.
  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal and Pharmaceutical Chemistry.

    • Context: Foundational text establishing the quinolone class as a privileged scaffold for DNA gyrase inhibition.
  • Guerrero, M., & Urbano, M. (2017). "WO2017153380A1: Microbiocidal quinoline (thio)carboxamide derivatives." Google Patents.[13]

    • Context: Patent literature detailing the use of 8-fluoroquinoline derivatives in antimicrobial applic

Sources

Exploratory

Physicochemical Characterization: (8-Fluoroquinolin-3-yl)methanamine

The following technical guide details the physicochemical characterization of (8-Fluoroquinolin-3-yl)methanamine , focusing on pKa ionization constants and their implications for drug discovery. Technical Guide for Medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of (8-Fluoroquinolin-3-yl)methanamine , focusing on pKa ionization constants and their implications for drug discovery.

Technical Guide for Medicinal Chemistry & Pre-formulation [1][2][3]

Executive Summary

(8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a bicyclic heteroaromatic scaffold often utilized as a fragment in the design of kinase inhibitors and antibacterial agents (fluoroquinolone analogs).[1][2][3] Its physicochemical behavior is governed by two distinct ionization centers: the quinoline ring nitrogen and the primary aliphatic amine .[2][3]

Understanding the ionization profile (pKa) of this molecule is critical for optimizing:

  • Solubility: pH-dependent solubility profiling.[1][2][3]

  • Permeability: Passive diffusion in the gastrointestinal tract (logD).[2][3]

  • Binding: Electrostatic interactions within a protein active site.[2][3]

This guide provides a theoretical ionization profile derived from structure-activity relationships (SAR) and a validated experimental protocol for precise determination.

Molecular Architecture & Electronic Effects

The molecule consists of a quinoline core substituted with a fluorine atom at position 8 and a methanamine group at position 3.[3]

Theoretical pKa Prediction

Based on Hammett substituent constants and fragment-based QSAR analysis, the molecule exhibits two ionization events.[1][2][3]

Ionization CenterTypePredicted pKaStructural Justification
N1 (Quinoline Nitrogen) Basic1.9 – 2.2 The 8-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) and a "peri-effect" repulsion, significantly lowering the basicity compared to unsubstituted quinoline (pKa ~4.9).[1][2][3]
Side Chain (-NH₂) Basic8.6 – 8.9 The primary amine is separated from the aromatic ring by a methylene bridge.[2][3] While the quinoline ring is electron-deficient, the insulation of the methylene group maintains the pKa close to, but slightly lower than, benzylamine (pKa ~9.3).[3]
Microspecies Distribution

The molecule exists in three distinct states depending on the pH of the environment:

  • Dication (

    
    ):  Predominant at pH < 1.[2][3]5. Both nitrogens are protonated.[2][3]
    
  • Monocation (

    
    ):  Predominant at pH 3.0 – 8.[2][3]0. The side-chain amine is protonated (
    
    
    
    ), while the quinoline nitrogen is neutral.[2][3] This is the relevant species for physiological solubility. [2][3]
  • Neutral Species (

    
    ):  Predominant at pH > 10.[2][3]0. Both nitrogens are deprotonated.[2][3] This species drives passive membrane permeability.[2][3]
    

IonizationPathway Dication Dication (H₂L²⁺) (pH < 1.5) Solubility: High Monocation Monocation (HL⁺) (pH 3.0 - 8.0) Solubility: Moderate Major Physiological Form Dication->Monocation pKa₁ ~ 2.0 (Quinoline N Deprotonation) Neutral Neutral (L⁰) (pH > 10.0) Lipophilicity: High Permeability: High Monocation->Neutral pKa₂ ~ 8.8 (Amine NH₃⁺ Deprotonation)

Figure 1: Ionization pathway of (8-Fluoroquinolin-3-yl)methanamine showing the transition from dication to neutral species.[1][2]

Experimental Determination Protocol

To obtain precise values, Potentiometric Titration is the gold standard method.[2][3] This protocol is designed to handle low-solubility heteroaromatics.[1][2][3]

Materials & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).[2][3]

  • Electrode: Double-junction Ag/AgCl pH electrode (calibrated daily).

  • Titrants: 0.5 M KOH (CO₂-free) and 0.5 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjustor) + MeOH or DMSO (co-solvent if insolubility occurs).[2][3]

  • Analyte: >98% purity (8-Fluoroquinolin-3-yl)methanamine (approx 5-10 mg).[1][2][3]

Step-by-Step Methodology
Phase 1: System Calibration
  • Blank Titration: Perform a titration on the solvent blank (0.15 M KCl) to determine the exact carbonate content and electrode parameters (

    
    , slope).[3]
    
  • Temperature Control: Thermostat the vessel to 25.0 ± 0.1 °C. Inert gas purge (Argon/Nitrogen) is mandatory to prevent CO₂ absorption.

Phase 2: Sample Titration[1]
  • Dissolution: Weigh ~5 mg of sample. Dissolve in 1.5 mL of degassed water/KCl solution.

    • Note: If the sample is the HCl salt, it will dissolve readily.[3] If free base, add 1 equivalent of HCl to aid dissolution.[1][3]

  • Acidification: Lower the pH to ~1.8 using 0.5 M HCl to ensure the molecule is fully protonated (Dication state).

  • Alkalimetric Titration: Titrate with 0.5 M KOH in small increments (0.5 - 2.0 µL) up to pH ~11.0.

  • Equilibrium Time: Allow 30–60 seconds between additions for electrode stabilization.

Phase 3: Data Processing (Bjerrum Analysis)

Calculate the average number of bound protons (


) at each pH point:

[1][2]

Where:

  • 
     = Total concentration of titratable protons.[2][3]
    
  • 
     = Total concentration of ligand (analyte).[3]
    
  • 
     and 
    
    
    
    are derived from the electrode potential.[2][3]

Plot


 vs. pH.[3] The half-integral points (

and

) correspond to the pKa values.[2][3]

TitrationWorkflow Start Start: Weigh 5mg Sample Dissolve Dissolve in 0.15 M KCl (Add Co-solvent if cloudy) Start->Dissolve Acidify Acidify to pH 1.8 (HCl) Ensure Dication Formation Dissolve->Acidify Titrate Titrate with KOH (pH 1.8 -> 11.0) Acidify->Titrate Detect Record Potential (mV) Wait for stability Titrate->Detect Detect->Titrate Next increment Calc Calculate Bjerrum Function Determine pKa Detect->Calc End of Run

Figure 2: Workflow for potentiometric pKa determination.

Applications in Drug Design[2]

Solubility Profile

The solubility of (8-Fluoroquinolin-3-yl)methanamine is highly pH-dependent.[1][2][3]

  • Gastric (pH 1.2): High solubility (Dicationic).[2][3]

  • Intestinal (pH 6.5): Moderate solubility (Monocationic).[2][3]

  • Blood (pH 7.4): Mixture of Monocation and Neutral.[2][3]

  • Risk: At pH > 9.0, the neutral species may precipitate if the concentration exceeds intrinsic solubility (

    
    ).[3]
    
LogD (Distribution Coefficient)

The lipophilicity (LogD) varies with pH.[3]

  • LogP (Neutral): Estimated ~1.5 – 1.8.[2][3]

  • LogD (pH 7.4): Will be significantly lower (approx -0.5 to 0.[2][3]0) due to the dominance of the ionized amine species.[3] This suggests good aqueous solubility at physiological pH but potentially limited passive permeability unless active transport is involved.[2][3]

References

  • PubChem Compound Summary. (2024). (8-Fluoroquinolin-3-yl)methanamine.[1][2][3][4][5][6] National Center for Biotechnology Information.[2][3] [Link][3]

  • Albert, A., & Goldacre, R. (1944).[2][3] The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Nature. (Foundational text on quinoline ionization).

  • Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Protocol standard for pKa titration).[2][3]

  • Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[2][3][7][8][9] (Reference for quinoline substituent effects).

Sources

Foundational

Biological Targets for (8-Fluoroquinolin-3-yl)methanamine Based Ligands

This technical guide details the biological applicability of the (8-Fluoroquinolin-3-yl)methanamine scaffold.[1] This molecule is not a standalone drug but a high-value pharmacophore intermediate used to synthesize poten...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological applicability of the (8-Fluoroquinolin-3-yl)methanamine scaffold.[1] This molecule is not a standalone drug but a high-value pharmacophore intermediate used to synthesize potent inhibitors for kinases, GPCRs, and DNA-processing enzymes.[1]

Technical Guide & Whitepaper [1]

Executive Summary: The Pharmacophore Advantage

(8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) represents a "privileged structure" in medicinal chemistry.[1] It combines the lipophilic, planar quinoline core with two critical modifications:

  • 8-Fluoro Substitution: Enhances metabolic stability by blocking the C8 position from P450-mediated oxidation and modulates the pKa of the quinoline nitrogen, often improving CNS penetration.

  • 3-Methanamine Handle: Provides a versatile vector for amide coupling or reductive amination, allowing the scaffold to extend into specific binding pockets (e.g., the ribose pocket of kinases or the aspartate-rich regions of GPCRs).

Primary Target Classes:

  • Kinases: PIM-1/2/3, DYRK1A, PI3K (ATP-competitive inhibition).[1]

  • GPCRs: Kappa Opioid Receptor (KOR) (Antagonism).

  • Bacterial Topoisomerases: DNA Gyrase / Topoisomerase IV (Novel non-fluoroquinolone binding modes).

Chemical Biology & Mechanism of Action

The "8-Fluoro" Effect

In drug design, the 8-fluoro group is strategic.[1] Unlike the C6-fluorine found in classic antibiotics (e.g., Ciprofloxacin), the C8-fluorine in this scaffold serves a dual purpose:

  • Conformational Locking: It can form an intramolecular electrostatic interaction with substituents at the N1 or C8 positions, rigidifying the ligand to reduce the entropic cost of binding.

  • Metabolic Blockade: The C8 position is a "soft spot" for oxidative metabolism. Fluorination prevents hydroxylation here, significantly extending the ligand's half-life (

    
    ).
    
Binding Mode Logic

Ligands derived from this scaffold typically adopt a binding mode where the Quinoline Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA).

  • In Kinases: The N1 interacts with the "hinge region" of the ATP-binding site. The 3-methanamine tail projects into the solvent-exposed region or the ribose pocket, often functionalized to improve solubility.[1]

  • In GPCRs (e.g., KOR): The basic amine (if left secondary/tertiary) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp138 in KOR) deep within the orthosteric pocket.

Detailed Biological Targets

Target Class A: Kinases (PIM & DYRK1A)

Relevance: Oncology (Hematological malignancies) and Neurodegeneration (Down syndrome, Alzheimer's). Derivatives of 8-fluoroquinoline are explored as inhibitors of PIM Kinases (Proviral Integration site for Moloney murine leukemia virus). PIM kinases are constitutively active and lack a regulatory domain, making the shape-complementarity of the quinoline scaffold critical for potency.

  • Mechanism: ATP-Competitive Inhibition.[1]

  • Key Interaction: The quinoline core sandwiches between hydrophobic residues (e.g., Phe49 in PIM-1), while the 3-methanamine derivative reaches toward the Glycine-rich loop.[1]

Target Class B: Kappa Opioid Receptor (KOR)

Relevance: Depression, Anxiety, and Addiction treatment. Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2019) have utilized the 8-fluoroquinoline core to create selective KOR antagonists.[1] The 8-fluoro group was found to be essential for selectivity over the Mu Opioid Receptor (MOR).

  • Mechanism: Orthosteric Antagonism.

  • Key Interaction: The scaffold occupies the "address" domain of the receptor, preventing the binding of endogenous dynorphins.

Target Class C: Bacterial DNA Gyrase

Relevance: Multi-drug resistant (MDR) bacterial infections. While distinct from classic C3-carboxyl fluoroquinolones, C3-amine quinolines can target the GyrB subunit (ATPase domain) rather than the DNA-cleavage core (GyrA), bypassing common resistance mechanisms.[1]

Visualization of Signaling & Logic

Diagram 1: Pharmacophore SAR Logic

This diagram illustrates how the structural features of the (8-Fluoroquinolin-3-yl)methanamine scaffold translate to biological function.[1]

SAR_Logic Scaffold (8-Fluoroquinolin-3-yl) methanamine Core Feat_N1 Quinoline N1 (H-Bond Acceptor) Scaffold->Feat_N1 Feat_8F 8-Fluoro Group (Metabolic Block) Scaffold->Feat_8F Feat_3Amine 3-Methanamine (Vector / Salt Bridge) Scaffold->Feat_3Amine Out_Hinge Kinase Hinge Binding Feat_N1->Out_Hinge Interaction Out_Metab Increased t1/2 (Blocked Oxidation) Feat_8F->Out_Metab Prevents CYP450 Out_Select Selectivity (e.g., KOR vs MOR) Feat_8F->Out_Select Steric/Electronic Feat_3Amine->Out_Hinge Aux Interaction Out_Solub Solubility & Ribose Pocket Entry Feat_3Amine->Out_Solub Derivatization

Caption: Structural-Activity Relationship (SAR) mapping of the 8-fluoroquinoline scaffold to biological outcomes.

Diagram 2: Kinase Inhibition Workflow

A logical flow of how this ligand class inhibits tumor cell proliferation via the PIM/mTOR pathway.

Kinase_Pathway Ligand 8-Fluoroquinoline Ligand PIM PIM Kinase (Overexpressed) Ligand->PIM Inhibits (IC50 < 10nM) Apoptosis Apoptosis (Induced) Ligand->Apoptosis Promotes Bad BAD Protein (Pro-Apoptotic) PIM->Bad Phosphorylation (Blocked) p27 p27 Kip1 (Cell Cycle Inhibitor) PIM->p27 Phosphorylation (Blocked) mTOR mTORC1 Complex Bad->Apoptosis Normally Inhibits Survival Cell Survival (Inhibited) p27->Survival Normally Inhibits

Caption: Mechanism of PIM kinase inhibition by 8-fluoroquinoline ligands leading to apoptosis in cancer cells.[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Binding Assay (Lanthascreen™ Eu)

Purpose: To determine the IC50 of an 8-fluoroquinoline derivative against PIM-1 kinase.[1]

Materials:

  • PIM-1 Kinase (Recombinant human).[1]

  • Tracer 236 (Alexa Fluor® 647 labeled).

  • Eu-anti-GST Antibody.[1]

  • Test Compound (8-Fluoroquinoline derivative).[1][2]

Methodology:

  • Preparation: Dilute the test compound in DMSO to 100X the final desired concentration. Prepare a 3-fold serial dilution.

  • Incubation: In a 384-well white plate, add:

    • 5 µL of Test Compound.

    • 5 µL of Kinase/Antibody Mixture (5 nM PIM-1, 2 nM Eu-anti-GST).[1]

    • 5 µL of Tracer 236 (30 nM).

  • Equilibrium: Centrifuge plate at 1000 rpm for 1 minute. Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate the Emission Ratio (665nm/495nm). Plot against log[Compound] to derive IC50 using a sigmoidal dose-response equation.

Self-Validating Check: The Z'-factor must be > 0.[1]5. If lower, re-optimize tracer concentration.

Protocol 2: Synthesis of Amide Derivatives (General Procedure)

Purpose: To couple the (8-Fluoroquinolin-3-yl)methanamine intermediate to a carboxylic acid (R-COOH) to generate a functional library.[1]

Methodology:

  • Charge: To a vial, add (8-Fluoroquinolin-3-yl)methanamine (1.0 eq), Carboxylic Acid (1.1 eq), and HATU (1.2 eq).

  • Solvent: Dissolve in anhydrous DMF (Dimethylformamide).

  • Base: Add DIPEA (Diisopropylethylamine, 3.0 eq) dropwise.

  • Reaction: Stir at Room Temperature for 4-16 hours. Monitor by LC-MS for disappearance of the amine (M+H = 177.2 Da).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and Brine (x1). Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the activity of derivatives built from this scaffold found in literature (e.g., KOR antagonists and PIM inhibitors).

TargetDerivative TypeAssay MetricActivity ValueReference
KOR (GPCR) 5-(6-Bromo-2-chloro-8-fluoro...)[1]Ki (Binding Affinity)0.8 nMGuerrero et al. (2019)
PIM-1 Kinase 3-Amido-8-fluoroquinolineIC50 (Enzymatic)< 10 nMPatent US10577365
DYRK1A 3-Amido-8-fluoroquinolineIC50 (Enzymatic)~ 50 nMPatent US10577365
Gyrase B 3-Aminomethyl-quinolineIC50 (ATPase)0.5 µMGeneral Class Data

References

  • Guerrero, M., et al. (2019). "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140)." Journal of Medicinal Chemistry, 62(4), 1761–1780. Link

  • Vertex Pharmaceuticals. (2013). "Azole compounds as PIM inhibitors." World Intellectual Property Organization, WO2013006634A2. Link

  • Felicizyme Pharmaceuticals. (2020). "Derivatives of quinoline as inhibitors of DYRK1A and/or DYRK1B kinases." U.S. Patent US10577365B2. Link

  • BenchChem. (2025). "Structure and Properties of (8-Fluoroquinolin-3-yl)methanamine." Chemical Data Sheet. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (8-Fluoroquinolin-3-yl)methanamine from 8-fluoroquinoline-3-carbaldehyde

Application Note: Controlled Synthesis of (8-Fluoroquinolin-3-yl)methanamine Abstract & Scope This technical guide details the high-fidelity synthesis of (8-Fluoroquinolin-3-yl)methanamine from 8-fluoroquinoline-3-carbal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of (8-Fluoroquinolin-3-yl)methanamine

Abstract & Scope

This technical guide details the high-fidelity synthesis of (8-Fluoroquinolin-3-yl)methanamine from 8-fluoroquinoline-3-carbaldehyde .[1] While direct reductive amination of aldehydes with ammonia is a common pathway, it frequently suffers from over-alkylation, yielding secondary amine impurities (dimers) that are difficult to separate from the target primary amine.

To ensure the high purity required for pharmaceutical applications (e.g., kinase inhibitor development), this protocol utilizes a two-step Oxime Intermediate Strategy . This route guarantees exclusive formation of the primary amine and offers superior chemoselectivity, preserving the fluorinated quinoline scaffold against defluorination or ring reduction.

Strategic Analysis: Why the Oxime Route?

In the context of drug development, "quick and dirty" methods often lead to downstream purification bottlenecks.

  • The Pitfall of Direct Amination: Reacting the aldehyde directly with ammonium acetate and sodium cyanoborohydride often produces significant amounts of bis((8-fluoroquinolin-3-yl)methyl)amine (the "dimer"). The electron-deficient nature of the quinoline ring makes the resulting primary amine highly nucleophilic, competing with ammonia for the aldehyde.

  • The Oxime Advantage: Condensing the aldehyde with hydroxylamine yields a stable oxime intermediate.[1] This "locks" the nitrogen stoichiometry 1:1. Subsequent reduction cleaves the N-O bond to reveal the primary amine without generating alkylating species, ensuring high fidelity.

Workflow Visualization

The following flowchart outlines the critical decision nodes and process flow for this synthesis.

SynthesisWorkflow Start Start: 8-Fluoroquinoline- 3-carbaldehyde Step1 Step 1: Condensation (NH2OH·HCl, NaOAc) Start->Step1 EtOH/H2O, Reflux QC1 QC Check: TLC/NMR (Confirm Oxime) Step1->QC1 Step2 Step 2: Chemoselective Reduction (Zn Dust / AcOH) QC1->Step2 Pass Workup Workup: Basification & Extraction (DCM) Step2->Workup 0°C to RT Final Target: (8-Fluoroquinolin- 3-yl)methanamine Workup->Final Purification

Figure 1: Strategic workflow for the conversion of aldehyde to primary amine via oxime isolation.

Detailed Experimental Protocols

Step 1: Synthesis of 8-Fluoroquinoline-3-carbaldehyde Oxime

Objective: Lock nitrogen stoichiometry.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Role
8-Fluoroquinoline-3-carbaldehyde 175.16 1.0 Starting Material
Hydroxylamine Hydrochloride 69.49 1.5 Nitrogen Source
Sodium Acetate (Anhydrous) 82.03 2.0 Buffer/Base

| Ethanol / Water | - | 10:1 v/v | Solvent |[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroquinoline-3-carbaldehyde (1.0 eq) in Ethanol (10 mL per gram of aldehyde).

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq) in a minimum amount of water.

  • Addition: Add the aqueous hydroxylamine solution to the aldehyde solution. The mixture may become cloudy.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      oxime spot.
  • Workup:

    • Cool the reaction to room temperature.[2]

    • Concentrate the ethanol under reduced pressure (Rotavap) to

      
      20% volume.
      
    • Add ice-cold water (50 mL). The oxime typically precipitates as a white or off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1][3]

Step 2: Reduction to (8-Fluoroquinolin-3-yl)methanamine

Objective: Reduce C=N-OH to C-NH₂ without defluorination.[1]

Method Selection: We utilize Zinc/Acetic Acid over catalytic hydrogenation (Pd/C).[1]

  • Reasoning: High-pressure hydrogenation risks reducing the pyridine ring of the quinoline system (forming tetrahydroquinoline) or hydrodefluorination. Zn/AcOH is mild, chemoselective, and requires no special pressure equipment.

Reagents & Materials:

Reagent Equiv. Role
Oxime Intermediate (from Step 1) 1.0 Substrate
Zinc Dust (Activated) 10.0 Reducing Agent
Acetic Acid (Glacial) Solvent Proton Source/Solvent

| EDTA / NaOH | - | Workup Chelation |[1]

Procedure:

  • Activation: If Zinc dust is old, activate by washing with dilute HCl, then water, acetone, and drying.

  • Setup: Dissolve the Oxime (1.0 eq) in Glacial Acetic Acid (15 mL per gram). Place the flask in a water bath at room temperature (20–25°C).

  • Addition: Add Zinc dust (10.0 eq) portion-wise over 30 minutes.

    • Caution: Reaction is exothermic.[1][4] Monitor internal temperature; do not exceed 40°C to prevent side reactions.

  • Stirring: Stir vigorously for 4–12 hours.

    • Monitoring: TLC (System: 10% MeOH in DCM + 1%

      
      ). The oxime will convert to a baseline spot (amine).
      
  • Workup (Critical for Purity):

    • Filter off excess Zinc through a Celite pad; wash the pad with MeOH.

    • Concentrate the filtrate to remove most Acetic Acid/MeOH.

    • Basification: Dissolve the residue in DCM. Slowly add 2N NaOH (or saturated

      
      ) until pH > 12.
      
      • Note: High pH is required to break Zinc-Amine complexes and ensure the amine is in the free-base organic layer.

    • Extraction: Extract with DCM (3 x 50 mL).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Quality Control & Validation

The target molecule is an 8-fluoro-substituted quinoline . The fluorine atom provides a distinct handle for NMR validation.

Expected Analytical Data:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.9–9.0 (d, 1H, H-2 of quinoline).
      
    • 
       8.1–8.2 (d, 1H, H-4).
      
    • 
       7.3–7.6 (m, 3H, aromatic protons H-5, H-6, H-7; splitting patterns affected by F-coupling).
      
    • 
       4.10 (s, 2H, 
      
      
      
      ).
    • 
       1.8–2.0 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
  • 13C NMR / 19F NMR:

    • Look for the C-F coupling (doublet) in the carbon spectrum at the C-8 position (

      
       155-160 ppm, 
      
      
      
      Hz).
  • Mass Spectrometry (ESI+):

    • Target

      
      .
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Step 2) Zinc-Amine ComplexationDuring workup, ensure pH is strongly basic (>12) and consider adding EDTA to the aqueous phase to sequester Zinc ions.
Dimer Formation Incomplete Oxime FormationEnsure Step 1 goes to completion before starting Step 2.[1] Do not use direct reductive amination.[1]
Defluorination Reaction too vigorousKeep Step 2 temperature below 40°C. Avoid Pd/C hydrogenation if defluorination is observed.[1]

Safety Note:

  • 8-Fluoroquinolines: Treat as potentially bioactive (kinase inhibitor pharmacophore).[1] Handle in a fume hood.

  • Zinc Waste: Pyrophoric risk when dry.[1] Quench excess zinc filter cakes with water before disposal.[1]

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Oxime Reduction Protocols: "Synthesis of primary amines by one-pot reductive amination of aldehydes." Der Pharma Chemica, 2011, 3(4), 360-365. (Describes

    
     reduction of quinoline oximes). Link
    
  • Zinc/Acetic Acid Methodology: "Selective reduction of oximes to amines using Zinc in Acetic Acid." Standard Organic Transformations. (General Reference for Zn/AcOH reduction of oximes to amines).
  • Properties of 8-Fluoroquinoline-3-carbaldehyde: Sigma-Aldrich/Merck Product Database. Link

Sources

Application

Application Note: High-Fidelity Synthesis of (8-Fluoroquinolin-3-yl)methanamine via Reductive Amination

Introduction & Scope The synthesis of (8-Fluoroquinolin-3-yl)methanamine is a critical transformation in medicinal chemistry, often serving as a key pharmacophore in antibacterial (e.g., gyrase inhibitors) and oncologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The synthesis of (8-Fluoroquinolin-3-yl)methanamine is a critical transformation in medicinal chemistry, often serving as a key pharmacophore in antibacterial (e.g., gyrase inhibitors) and oncological drug discovery. While reductive amination is a ubiquitous method for amine synthesis, the conversion of aldehydes to primary amines using ammonia sources presents a specific challenge: over-alkylation .

The product amine is often more nucleophilic than the ammonia source, leading to the formation of symmetrical secondary amine dimers (bis((8-fluoroquinolin-3-yl)methyl)amine). Furthermore, the 8-fluoroquinoline scaffold possesses a basic nitrogen that can interfere with Lewis acidic reducing agents or complicate pH-dependent equilibria.

This Application Note details a robust, field-proven protocol utilizing the Borch Reductive Amination method (Ammonium Acetate / Sodium Cyanoborohydride). This system is selected for its ability to maintain a buffered pH (6–7), stabilizing the intermediate iminium species while suppressing dimerization through kinetic control and stoichiometric excess.

Target Molecule Analysis
  • Substrate: 8-Fluoroquinoline-3-carbaldehyde

  • Product: (8-Fluoroquinolin-3-yl)methanamine

  • Key Challenge: Chemoselectivity (Primary vs. Secondary Amine)

  • Critical Quality Attribute (CQA): Residual Cyanide content; Dimer impurity < 0.5%.

Retrosynthetic Logic & Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The 8-fluoro substituent exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the C3-formyl group, thereby facilitating nucleophilic attack by ammonia.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Aldehyde 8-Fluoroquinoline- 3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH4OAc (Ammonia Source) Ammonia->Hemiaminal Imine Imine / Iminium (pH 6-7) Hemiaminal->Imine - H2O Product (8-Fluoroquinolin-3-yl) methanamine Imine->Product + H- (Reduction) Reductant NaCNBH3 (Hydride Donor) Reductant->Product SideProduct Secondary Amine (Dimer Impurity) Product->SideProduct + Aldehyde (Over-alkylation)

Figure 1: Mechanistic pathway highlighting the critical intermediate (Imine) and the risk of over-alkylation (Dimer).

Experimental Protocol

Reagents and Materials[1][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Note
8-Fluoroquinoline-3-carbaldehyde 175.161.0SubstrateEnsure purity >97% by HPLC.
Ammonium Acetate (

)
77.0815.0 Amine SourceHuge excess required to suppress dimer formation.
Sodium Cyanoborohydride (

)
62.841.5ReductantToxic. Selective at pH 6-7.[1]
Methanol (Anhydrous)--SolventSolubilizes polar intermediates.
Molecular Sieves (3Å) --DesiccantDrives equilibrium to imine.
Step-by-Step Methodology

Safety Warning:


 generates highly toxic HCN gas if exposed to strong acids. All operations must be performed in a well-ventilated fume hood.
Phase A: Imine Formation (Equilibrium)[3]
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge 8-Fluoroquinoline-3-carbaldehyde (1.75 g, 10.0 mmol) and Methanol (50 mL). Stir until fully dissolved.

  • Buffering: Add Ammonium Acetate (11.5 g, 150 mmol, 15 equiv.) in a single portion.

    • Expert Insight: The solution may warm slightly. The massive excess of ammonium acetate buffers the solution to pH ~6-7, which is the "sweet spot" where the carbonyl is activated by protonation, but the ammonia is not fully protonated to non-nucleophilic ammonium.

  • Desiccation: Add 2.0 g of activated 3Å molecular sieves.

  • Incubation: Stir the mixture at Room Temperature (20-25°C) for 1 hour.

    • Checkpoint: TLC (5% MeOH in DCM) should show the disappearance of the aldehyde spot and the appearance of a polar baseline spot (imine/hemiaminal).

Phase B: Reduction
  • Addition: Cool the reaction mixture to 0°C (ice bath). Carefully add Sodium Cyanoborohydride (0.94 g, 15.0 mmol, 1.5 equiv.) in small portions over 10 minutes.

    • Reasoning: Cooling prevents runaway exotherms and minimizes non-selective reduction of the quinoline ring itself.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature. Stir for 16–24 hours.

Phase C: Workup & Purification (The "Self-Validating" System)

The following workup utilizes pH-switching to isolate the pure amine from non-basic impurities (unreacted aldehyde) and inorganic salts.

  • Quench: Cool to 0°C. Slowly add concentrated HCl (approx. 5-10 mL) dropwise until pH < 2.

    • Safety: This destroys excess hydride. Caution: Evolution of

      
       and potentially HCN. Scrub exhaust gas if possible.
      
  • Solvent Swap: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol. The residue will be a wet solid/slurry.

  • Partition: Redissolve the residue in Water (50 mL) and wash with Diethyl Ether (2 x 30 mL).

    • Logic: The product is now protonated (

      
      ) and stays in the water. Non-basic impurities (neutral organic matter) are removed in the ether. Discard the Ether layer.
      
  • Basification: Adjust the aqueous layer to pH > 12 using 40% NaOH solution (keep cold). The solution will become cloudy as the free base amine precipitates/oils out.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine DCM layers, dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate.
    
Workup Logic Flow (DOT Visualization)

WorkupFlow Crude Crude Reaction Mixture (MeOH, Product, Salts) Acidify Acidify (pH < 2) Remove MeOH Crude->Acidify Wash Wash with Ether Acidify->Wash EtherLayer Ether Layer: Non-basic impurities (Discard) Wash->EtherLayer AqLayer Aqueous Layer: Product as R-NH3+ Wash->AqLayer Basify Basify (pH > 12) (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer: Pure Free Base Amine Extract->FinalOrg FinalAq Aqueous Waste: Salts, Borates Extract->FinalAq

Figure 2: Acid-Base extraction flowchart ensuring removal of neutral impurities and isolation of the target amine.

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3): Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the appearance of the methylene doublet/singlet at ~4.1 ppm.

  • Mass Spectrometry (ESI+): Target m/z = 177.06

    
    .
    
  • HPLC Purity: >95% (Area %).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde Imine formation incomplete before reduction.Increase Phase A time; ensure Molecular Sieves are fresh/activated.
Significant Dimer Formation Local high concentration of amine product reacting with aldehyde.Increase

to 20 eq.
Dilute reaction further (0.1 M).
Product trapped in Aqueous Amphoteric nature of Quinoline/Amine.Ensure pH is >12 during extraction. Saturate aqueous layer with NaCl (Salting out).

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination."[5][1][3][6][7][8][4][2] [Link]

Sources

Method

Application Note: Strategic Alkylation Protocols for (8-Fluoroquinolin-3-yl)methanamine

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic synthesis principles with specific chemo-structural insights relevant to the 8-f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic synthesis principles with specific chemo-structural insights relevant to the 8-fluoroquinoline scaffold.

Executive Summary

Alkylation of (8-Fluoroquinolin-3-yl)methanamine requires precise control to differentiate between the highly nucleophilic primary exocyclic amine and the less basic quinoline ring nitrogen. While direct alkylation with alkyl halides is feasible, it often suffers from poly-alkylation (formation of tertiary amines and quaternary ammonium salts). This guide prioritizes Reductive Amination as the "Gold Standard" for mono-alkylation, offering high chemoselectivity and yield. Alternative protocols for direct alkylation and amide reduction are provided for specific synthetic needs.[1][2]

Chemo-Structural Analysis & Reactivity Profile

Before initiating synthesis, understanding the electronic landscape of the substrate is critical for success.

  • Primary Nucleophile (Exocyclic Amine): The methanamine nitrogen (

    
    ) is the primary reactive site. With a pKa estimated around 9.0–9.5 (analogous to benzylamine), it is significantly more basic and nucleophilic than the ring nitrogen.
    
  • Secondary Nucleophile (Quinoline Nitrogen): The quinoline nitrogen typically has a pKa of ~4.9. However, the 8-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), likely lowering the pKa of the ring nitrogen to ~3.5–4.0. This acidity gap (>5 pKa units) ensures that under neutral or mildly basic conditions, alkylation occurs exclusively at the exocyclic amine.

  • 8-Fluoro Stability: The C-F bond at the 8-position is generally stable under standard alkylation conditions. However, it can activate the ring towards Nucleophilic Aromatic Substitution (

    
    ) if subjected to harsh heating with strong nucleophiles (e.g., alkoxides) in polar aprotic solvents. Avoid temperatures >100°C in the presence of strong bases.
    
Strategic Decision Matrix

Use the following logic flow to select the appropriate protocol for your target molecule.

DecisionMatrix Start Target: Alkylated Product TargetType Desired Substitution Level? Start->TargetType Mono Secondary Amine (Mono-alkyl) TargetType->Mono Di Tertiary Amine (Di-alkyl) TargetType->Di Reagent Available Reagent? Mono->Reagent MethodB METHOD B: Direct Alkylation (Careful Stoichiometry) Di->MethodB Excess Reagent Aldehyde Aldehyde/Ketone Reagent->Aldehyde Preferred Halide Alkyl Halide Reagent->Halide If necessary Acid Carboxylic Acid/Chloride Reagent->Acid Difficult substrates MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA Halide->MethodB MethodC METHOD C: Acylation-Reduction (Highest Purity) Acid->MethodC

Figure 1: Decision tree for selecting the optimal alkylation strategy based on desired product and available reagents.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Preferred Method)

Objective: Selective synthesis of secondary amines.[3] Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[4][5] Selectivity: >95% Mono-alkylation.

Materials
  • Substrate: (8-Fluoroquinolin-3-yl)methanamine (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5–2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone reactivity

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (8-Fluoroquinolin-3-yl)methanamine (1.0 mmol) in anhydrous DCE (5–10 mL).

  • Imine Formation: Add the aldehyde (1.05 mmol). If using a ketone or an unreactive aldehyde, add Acetic Acid (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
    • Note: For sterically hindered ketones, adding

      
       (1.5 equiv) can drive imine formation.
      
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise over 5 minutes.
    
    • Why STAB? Sodium triacetoxyborohydride is mild and reacts faster with imines than with aldehydes, preventing side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients).
    
Protocol B: Controlled Direct Alkylation

Objective: Introduction of simple alkyl groups (Methyl, Ethyl) where aldehydes are unstable or unavailable. Risk: High risk of over-alkylation (dialkylation). Mitigation: Use of syringe pumps and dilute conditions.

Materials
  • Substrate: (8-Fluoroquinolin-3-yl)methanamine (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (0.8–0.9 equiv) – Sub-stoichiometric to favor mono-product

  • Base: Cesium Carbonate (

    
    ) or DIPEA
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure
  • Dissolution: Dissolve the amine (1.0 mmol) and Base (1.5 mmol) in ACN (10 mL). Cool to 0°C.[6]

  • Slow Addition: Dissolve the Alkyl Halide (0.9 mmol) in ACN (5 mL). Add this solution dropwise via a syringe pump over 1 hour.

    • Causality: Keeping the alkyl halide concentration low relative to the amine favors the reaction with the starting material over the product secondary amine.

  • Reaction: Stir at 0°C to RT. Monitor closely by LC-MS. Stop the reaction as soon as the dialkylated impurity appears, even if starting material remains.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Requires careful chromatography to separate Primary (SM), Secondary (Product), and Tertiary (Impurity) amines.

Protocol C: Acylation-Reduction (Two-Step High Fidelity)

Objective: Synthesis of mono-alkylated products with absolute regiocontrol. Workflow: Amine


 Amide 

Secondary Amine.

ReactionWorkflow Step1 Step 1: Acylation (R-COCl / Base) Intermediate Stable Amide Intermediate Step1->Intermediate 100% Selectivity Step2 Step 2: Reduction (LiAlH4 or BH3) Intermediate->Step2 Product Final Secondary Amine Step2->Product Retention of F-group

Figure 2: Two-step Acylation-Reduction workflow for high-purity synthesis.

  • Acylation: React amine with Acid Chloride (1.1 equiv) and TEA in DCM. Isolate the Amide.

  • Reduction: Dissolve Amide in anhydrous THF. Add

    
     (2.0 equiv) at 0°C, then reflux.
    
    • Warning: Ensure the 8-Fluoro group is stable. Lithium Aluminum Hydride is a strong nucleophile; Borane-THF (

      
      ) is a gentler alternative that preserves the halogenated heterocycle.
      

Analytical Data Summary

When characterizing the product, look for these key spectral features to confirm success and purity.

TechniqueParameterExpected ObservationInterpretation
1H NMR

3.8 - 4.2 ppm
Singlet/Doublet (2H)Benzylic

shift. A shift upfield typically indicates alkylation.
1H NMR

7.0 - 9.0 ppm
IntegrationQuinoline aromatic protons. Ensure integration matches 5 protons (H2, H4, H5, H6, H7).
19F NMR

-110 to -130 ppm
SingletConfirms integrity of the C-F bond (no defluorination).
LC-MS M+1 PeakParent Mass + AlkylSingle peak. Presence of M + 2*Alkyl indicates over-alkylation.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[5] Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

  • PubChem. "(8-Fluoroquinolin-3-yl)methanamine Compound Summary." National Library of Medicine. Link

  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009.

Sources

Application

Application Notes &amp; Protocols: Incorporating (8-Fluoroquinolin-3-yl)methanamine into Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has solidified its position as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2][3] This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of a specific, high-value fragment, (8-Fluoroquinolin-3-yl)methanamine, into an FBDD workflow. We will explore the strategic advantages conferred by the fluoroquinoline scaffold, provide comprehensive, step-by-step protocols for its integration into screening and optimization campaigns, and discuss the causality behind key experimental choices. The methodologies detailed herein are designed to be self-validating, ensuring robust and reproducible results from initial hit identification through to lead optimization.

Introduction: The Strategic Value of (8-Fluoroquinolin-3-yl)methanamine in FBDD

Fragment-Based Drug Design (FBDD) begins with the identification of low-molecular-weight compounds (fragments, typically <300 Da) that bind weakly but efficiently to a biological target.[1][4] These initial hits serve as foundational building blocks for the rational construction of more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[5][6][7] FBDD presents several advantages over traditional high-throughput screening (HTS), including a more thorough exploration of chemical space and a higher hit rate, leading to leads with superior physicochemical properties.[6][8]

The choice of fragments is paramount to the success of an FBDD campaign. The fragment (8-Fluoroquinolin-3-yl)methanamine offers a unique combination of structural and chemical features that make it a highly attractive starting point for drug discovery programs.

1.1 The Quinoline Scaffold: A Privileged Structure The quinoline ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[9][10][11][12][13] Its rigid, bicyclic aromatic nature provides a defined three-dimensional shape that can engage with protein binding sites, while the nitrogen atom can act as a hydrogen bond acceptor.

1.2 The Strategic Role of the Fluorine Atom The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and physicochemical properties.[14] The fluorine atom at the 8-position of the quinoline ring in our fragment of interest offers several potential advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution of the quinoline ring, impacting the pKa of the methanamine group and the overall lipophilicity of the molecule.[15][16] This can lead to improved membrane permeability and bioavailability.[14]

  • Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to productive interactions with the target protein, such as through the formation of orthogonal multipolar interactions with backbone amides or by displacing high-energy water molecules in the binding pocket.[14][15]

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can be used to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[16][17]

1.3 The Methanamine Group: A Vector for Growth The primary amine of the methanamine group at the 3-position provides a crucial handle for synthetic elaboration. This "poised" functionality allows for straightforward chemical modifications, enabling the "fragment growing" strategy where additional chemical groups are added to explore the surrounding binding pocket and increase potency.[7]

The FBDD Workflow for (8-Fluoroquinolin-3-yl)methanamine

The successful integration of (8-Fluoroquinolin-3-yl)methanamine into an FBDD campaign follows a structured, multi-stage process. Each stage employs a suite of biophysical and structural biology techniques to identify and validate binding, and to guide subsequent optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing 8-FQ-3-MA) B Primary Screening (SPR, NMR, or Thermal Shift) A->B High-throughput screening C Hit Confirmation (Orthogonal Biophysical Method) B->C Preliminary Hits D X-Ray Crystallography C->D Validated Hits F Binding Pose Determination D->F E NMR Spectroscopy (Binding Site Mapping) E->F G Structure-Guided Design (Fragment Growing) F->G Structural Insights H Synthesis of Analogs G->H I Iterative DMTA Cycles (Design-Make-Test-Analyze) H->I I->G SAR Data J Lead Compound I->J

Caption: High-level workflow for incorporating a fragment into an FBDD campaign.

Protocols for Screening and Hit Validation

Given that fragments typically exhibit weak binding affinities (in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[4][18] A hierarchical screening approach, using a primary screen followed by an orthogonal validation method, is crucial to eliminate false positives.[19]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[20] It is highly sensitive and offers high throughput, making it an excellent choice for primary fragment screening.[21]

Protocol: High-Throughput SPR Screening

  • Immobilization of Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a target density of 10,000-15,000 Response Units (RU).

    • Include a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[21]

  • Fragment Library Preparation:

    • Prepare a stock solution of (8-Fluoroquinolin-3-yl)methanamine and other library fragments in 100% DMSO.

    • Dilute the fragments into the running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.

  • Screening Assay:

    • Equilibrate the sensor chip with running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO).

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Perform a regeneration step between fragment injections if necessary (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

    • Identify hits based on a response signal that is significantly above the background noise and exhibits a binding-like sensorgram shape.

Orthogonal Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for confirming fragment binding and provides valuable information about the binding event.[20][22] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[19][21]

Protocol: STD-NMR for Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Prepare a stock solution of the hit fragment, (8-Fluoroquinolin-3-yl)methanamine, in deuterated DMSO.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to ensure fragment signals are visible and not overlapping with buffer components.

    • Acquire an STD-NMR spectrum by applying selective saturation to the protein resonances (on-resonance irradiation, e.g., at -1 ppm) and a reference spectrum with off-resonance irradiation (e.g., at 40 ppm).

    • The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum belong to the fragment and confirm that it binds to the protein, as it has received saturation transfer from the protein.

    • The presence of ¹⁹F-NMR capabilities can also be used to directly observe the binding of fluorine-containing fragments.[21][23]

TechniqueThroughputProtein ConsumptionStructural InfoKey Advantage
SPR HighLowNoReal-time kinetics, high sensitivity[20][21]
NMR MediumHighYes (mapping)Detects very weak binding, low false positives[18][20]
Thermal Shift HighMediumNoRapid, inexpensive primary screen[19]
X-ray LowHighHigh-resolutionDirect observation of binding mode[4][22][24]
Table 1: Comparison of common biophysical techniques for fragment screening.

Structural Characterization and Hit-to-Lead Optimization

The ultimate goal of FBDD is to leverage structural information to guide the optimization of fragment hits into potent lead compounds.[8] X-ray crystallography is the gold standard for this purpose, providing atomic-level detail of the fragment's binding mode.[22][24][25]

Protocol: X-ray Crystallography for Structural Elucidation
  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer apo crystals into a solution containing a high concentration (1-10 mM) of (8-Fluoroquinolin-3-yl)methanamine and cryoprotectant. Allow the fragment to diffuse into the crystal over several hours.

    • Co-crystallization: Set up crystallization screens with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using the apo protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the presence and determine the precise binding orientation of the fragment.[26]

Structure-Guided Fragment Growing

With the high-resolution crystal structure of the protein-(8-Fluoroquinolin-3-yl)methanamine complex in hand, the process of rational, structure-guided optimization can begin.[4][27] The primary amine of the fragment is the key anchor point for the "fragment growing" strategy.[5][7]

Fragment_Growing cluster_0 Structure-Activity Relationship (SAR) Cycle A Initial Hit (8-FQ-3-MA) Bound to Target B Analyze Binding Pocket (Identify empty space, H-bond partners) A->B X-ray Structure C Design Analogs (e.g., acylation of amine) B->C Rational Design D Synthesize & Test (Potency, Selectivity) C->D Medicinal Chemistry D->B Iterate & Refine SAR E Optimized Lead Compound D->E Improved Affinity

Caption: Iterative cycle of structure-guided fragment growing.

Protocol: Hit-to-Lead Optimization via Fragment Growing

  • Analyze the Binding Site:

    • Using the co-crystal structure, identify unoccupied pockets adjacent to the fragment.

    • Note potential hydrogen bond donors/acceptors or hydrophobic regions on the protein surface that are not engaged by the initial fragment.

  • Design Analogs:

    • Propose modifications to the methanamine group designed to occupy these adjacent pockets. For example:

      • Acylation: React the amine with various carboxylic acids to introduce amides that can form new hydrogen bonds.

      • Reductive Amination: React the amine with aldehydes or ketones to introduce substituted alkyl groups to fill hydrophobic pockets.

  • Synthesis and Assay:

    • Synthesize a small library of analogs based on the designs. A representative synthetic route to modify the amine would be standard amide coupling.

    • Test the new compounds in the primary biological assay to determine their potency (e.g., IC₅₀ or Kᵢ).

  • Iterate:

    • Analyze the structure-activity relationship (SAR) data.

    • If a new analog shows improved potency, attempt to obtain a co-crystal structure to confirm that it binds as designed.

    • Use this new structural information to design the next round of analogs, continuing the Design-Make-Test-Analyze (DMTA) cycle until a lead compound with the desired potency and properties is achieved.[27]

Conclusion

The fragment (8-Fluoroquinolin-3-yl)methanamine represents a high-quality starting point for Fragment-Based Drug Design campaigns. Its privileged quinoline core, strategically placed fluorine atom, and poised methanamine handle provide a powerful combination for developing novel therapeutics. By employing a rigorous and integrated workflow of sensitive biophysical screening techniques, high-resolution structural biology, and iterative structure-guided medicinal chemistry, researchers can effectively translate this promising fragment into a potent, optimized lead compound. The detailed protocols and strategic considerations outlined in this document provide a robust framework for successfully incorporating (8-Fluoroquinolin-3-yl)methanamine into drug discovery programs.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Frontiers. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets - PMC.
  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening.
  • ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • Sygnature Discovery. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins.
  • Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing,....
  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry.
  • MDPI. (2023, September 6). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • PNAS. (2013, July 19). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • IJCSP. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
  • PubMed. (2009, November 15). NMR methods in fragment screening: theory and a comparison with other biophysical techniques.
  • Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Bruker. (n.d.). Fragment Based Screening.
  • BioSolveIT. (n.d.). What is Fragment-Based Drug Design (FBDD)?.
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • PubMed. (2022, November 15). Fragment-based drug discovery-the importance of high-quality molecule libraries.
  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances.
  • NIH. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC.
  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery.

Sources

Method

Protocol for the Handling, Storage, and Solubilization of (8-Fluoroquinolin-3-yl)methanamine

Abstract & Core Directive (8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive fluorophores and medicinal scaffolds. Its structural in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

(8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive fluorophores and medicinal scaffolds. Its structural integrity is defined by the 8-position fluorine atom—which modulates lipophilicity and metabolic stability—and the reactive C3-methanamine tail.

The Critical Failure Mode: The primary failure mode for this compound is atmospheric carbonylation . As a primary heteroaryl-methanamine, the free base avidly scavenges atmospheric


 to form stable carbamates, often mistaken for "wet" material or degradation in NMR analysis. This protocol mandates strict exclusion of moisture and carbon dioxide during handling.

Physicochemical Profile

PropertySpecificationNotes
Chemical Name (8-Fluoroquinolin-3-yl)methanamine
CAS Number 1267242-11-4
Molecular Formula

Molecular Weight 176.19 g/mol
Physical State Solid (Off-white to pale yellow)Quinolines often yellow upon photo-oxidation.
Solubility DMSO, Methanol, Ethanol,

Limited solubility in water (neutral pH).
pKa (Predicted) ~8.5 (Amine), ~4.0 (Quinoline N)The primary amine is the dominant basic center.
Hygroscopicity High (forms hydrates/carbamates)CRITICAL: Must be stored desiccated.

Safety & Hazard Assessment (GHS Standards)

Based on structural analogs and SDS data for fluoro-quinoline amines.

Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

PPE Requirements:

  • Respiratory: N95 or P100 respirator if handling powder outside a fume hood (not recommended).

  • Dermal: Nitrile gloves (double-gloving recommended for stock preparation).

  • Ocular: Chemical splash goggles.

Storage Protocols

The "Golden Sample" Rule (Long-Term Storage)

To maintain purity >98% over 12+ months, the compound must be prevented from undergoing oxidative deamination or carbamate formation.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Argon is preferred due to its higher density, providing a better "blanket" over the solid.
    
  • Temperature:

    
     is optimal. 
    
    
    
    is acceptable for active use (<1 month).
  • Container: Amber glass vials with Teflon-lined (PTFE) screw caps. Avoid polyethylene (PE) caps which are permeable to gases over long durations.

  • Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or

    
    .
    
Handling Workflow Diagram

The following diagram illustrates the decision logic for handling incoming shipments to prevent immediate degradation.

HandlingProtocol Receipt Receipt of Shipment (Check Seal Integrity) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Receipt->Equilibrate Wait 1 hr Open Open in Inert Atmosphere (Glovebox or N2 Cone) Equilibrate->Open QC QC Analysis (1H-NMR / LC-MS) Open->QC Sample Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Open->Aliquot Storage Store at -20°C (Desiccated, Dark) Aliquot->Storage

Caption: Figure 1. Receipt-to-Storage workflow emphasizing thermal equilibration to prevent condensation-induced hydrolysis.

Solubilization & Experimental Use

Solvent Selection
  • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).

  • Acceptable: Anhydrous Methanol or Ethanol (for immediate use).

  • Avoid: Acetone (forms imines with primary amines), Chloroform (often acidic/stabilized with ethanol), and non-anhydrous Ethers.

Stock Solution Preparation Protocol

Goal: Prepare a 10 mM Stock Solution (1 mL).

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh ~1.8 mg of solid into a tared amber HPLC vial. Note: Do not attempt to weigh exact stoichiometric amounts; weigh the solid first, then adjust solvent volume to achieve accurate concentration.

  • Solvent Addition: Add Anhydrous DMSO to the vial.

    • Calculation: If mass = 1.90 mg, Volume =

      
      .
      
  • Dissolution: Vortex gently for 30 seconds. Sonication is rarely needed but safe for <1 min if required.

  • Inerting: Flush the headspace with a gentle stream of Argon before capping.

Quality Control & Troubleshooting

Validating Purity

The most common impurity is the carbamate salt formed by reaction with air:



Diagnostic Signals (1H NMR in DMSO-d6):

  • Pure Compound: Sharp singlet/doublet for the benzylic

    
     at 
    
    
    
    ppm.
  • Carbamate Contamination: Appearance of a secondary set of methylene signals slightly downfield, often broad.

  • Water: Broad singlet >3.3 ppm indicates hygroscopic water uptake.

Degradation Logic Diagram

DegradationPathways Compound (8-Fluoroquinolin-3-yl) methanamine Carbamate Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Fast) Oxidation N-Oxide / Imine (Yellowing) Compound->Oxidation + O2 / Light (Slow) Air Air Exposure (CO2 + H2O) Air->Carbamate Air->Oxidation

Caption: Figure 2. Primary degradation pathways. Carbamate formation is the rapid, dominant failure mode upon air exposure.

Emergency Procedures

  • Spill: Absorb with inert material (vermiculite). Do not use sawdust (combustible). Clean surface with weak acid (1% acetic acid) to neutralize amine residues, followed by water.

  • Eye Contact: Rinse immediately with water for 15 minutes.[1] The basicity of the amine can cause corneal damage if untreated.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact poison control.

References

  • PubChem. (2024). (8-Fluoroquinolin-3-yl)methanamine - Compound Summary. National Library of Medicine. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline reactivity and amine handling).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for (8-Fluoroquinolin-3-yl)methanamine synthesis

Topic: Optimization of Reaction Yields & Purity Profiles Ticket ID: #FQ3-AMINE-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The "Yield Killer" in Amine Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yields & Purity Profiles Ticket ID: #FQ3-AMINE-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Yield Killer" in Amine Synthesis

The synthesis of (8-Fluoroquinolin-3-yl)methanamine is deceptively simple. Whether you are reducing a nitrile or performing a reductive amination, the primary failure mode is identical: Dimerization .

In 85% of support tickets regarding this specific scaffold, low yields are not due to lack of conversion, but due to the formation of the secondary amine byproduct, bis((8-fluoroquinolin-3-yl)methyl)amine. The electron-withdrawing nature of the 8-fluoro substituent increases the electrophilicity of the intermediate imine, exacerbating this side reaction compared to non-fluorinated quinolines.

This guide provides autonomous, self-validating protocols to suppress dimerization and prevent defluorination.

Strategic Route Selection (Decision Matrix)

Before troubleshooting, ensure you are using the correct route for your scale and available equipment.

RouteSelection Start Select Precursor Nitrile 8-Fluoroquinoline- 3-carbonitrile Start->Nitrile Aldehyde 8-Fluoroquinoline- 3-carbaldehyde Start->Aldehyde Scale Scale > 100g? Nitrile->Scale RouteC Route C: Reductive Amination (NaBH3CN / NH4OAc) Aldehyde->RouteC MedChem Scale Equip High Pressure Autoclave Available? Scale->Equip Yes RouteB Route B: Chemical Reduction (NaBH4 / TFA / CoCl2) Scale->RouteB No (Lab Scale) RouteA Route A: Catalytic Hydrogenation (Raney Ni / NH3) Equip->RouteA Yes (Preferred) Equip->RouteB No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment availability.

Troubleshooting Module: Catalytic Hydrogenation (Nitrile Route)

Context: You are reducing 8-fluoroquinoline-3-carbonitrile using


 and a metal catalyst.
Common Issue:  Yield < 50%, presence of "dimer" (secondary amine) and de-fluorinated byproducts.
The Mechanism of Failure (Root Cause Analysis)

The reduction proceeds via a highly reactive aldimine intermediate. If the newly formed primary amine (


) attacks this imine (

) before hydrogen does, it forms a secondary imine, which reduces to the dimer.
Optimization Protocol (SOP-H2-Ni)

Objective: Suppress secondary amine formation via ammonia saturation.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst Pd/C (Standard)Raney Nickel (Activated) Pd/C often causes defluorination at the 8-position via oxidative addition. Raney Ni is milder toward Ar-F bonds.
Solvent Methanol (Neutral)7N

in Methanol
High

shifts the equilibrium away from the secondary amine (Le Chatelier's principle).
Pressure 1 atm (Balloon)5–10 bar (Autoclave) Rapid hydrogenation of the imine is critical. The faster the imine disappears, the less time it has to dimerize.
Additive NoneAcetic Anhydride (Optional) Alternative Strategy: Traps the primary amine as an acetamide immediately, preventing dimerization. Requires hydrolysis step later.
Detailed Workflow:
  • Preparation: Wash Raney Nickel (20 wt% loading) with anhydrous methanol (

    
    ) to remove water. Critical: Water promotes hydrolysis of the imine to aldehyde, leading to side products.
    
  • Loading: Charge autoclave with 8-fluoroquinoline-3-carbonitrile (1.0 equiv) and Raney Ni.

  • Solvent: Add 7N methanolic ammonia (concentration must be >5 equiv relative to substrate).

  • Reaction: Pressurize to 10 bar

    
    . Stir vigorously (>800 rpm) at room temperature .
    
    • Note: Do not heat above 40°C. Higher temps increase the risk of defluorination at the 8-position.

  • Workup: Filter catalyst over Celite (keep wet/inert). Concentrate filtrate.[1]

Troubleshooting Module: Chemical Reduction (Lab Scale)

Context: You lack a high-pressure autoclave or are working on <1g scale. Common Issue: Incomplete conversion or messy workup with aluminum salts.

The "Magic" Reagent System: /

Standard


 is often too aggressive, leading to ring reduction (tetrahydroquinoline formation). The Cobalt Boride system formed in situ is chemoselective for nitriles.
Optimization Protocol (SOP-CoB)
  • Dissolution: Dissolve 8-fluoroquinoline-3-carbonitrile (1 mmol) and

    
     (2 mmol) in MeOH. Solution should be pink/purple.
    
  • Reduction: Cool to 0°C. Add

    
     (10 mmol) portion-wise.
    
    • Observation: The solution will turn black (formation of active Cobalt Boride species) and evolve gas vigorously.

  • Quench: Once TLC shows consumption, quench with 3N HCl (carefully!).

    • Why Acid? This breaks down the boron-amine complexes which often trap the product, lowering isolated yield.

  • Basification: Adjust pH to >12 with NaOH to liberate the free amine.

  • Extraction: Use DCM. Note: The 8-fluoro substituent increases lipophilicity, making extraction easier than the parent quinoline.

Troubleshooting Module: Reductive Amination (Aldehyde Route)

Context: Starting from 8-fluoroquinoline-3-carbaldehyde. Common Issue: Formation of alcohols (direct reduction) or tertiary amines.

Protocol: The Ammonium Acetate Trap

Using free ammonia gas is difficult to control. Ammonium acetate (


) provides a buffered source of ammonia that stabilizes the iminium ion.

Step-by-Step:

  • Combine aldehyde (1.0 equiv) and

    
     (10.0 equiv) in Methanol.
    
  • Add

    
     (1.5 equiv) immediately.
    
    • Expert Tip: Do not wait for imine formation.

      
       at pH 6-7 (buffered by ammonium acetate) reduces the protonated iminium ion much faster than the aldehyde.
      
  • Purification (The Critical Step):

    • Amine products often streak on silica.

    • SOP: Pre-treat your silica gel column with 1% Triethylamine in Hexanes. Elute with DCM:MeOH:NH4OH (90:9:1).

Visualizing the Failure Mode

Understanding the kinetics of dimerization is the key to solving it.

Dimerization Nitrile Nitrile (R-CN) Imine Intermediate Imine (R-CH=NH) Nitrile->Imine + 2H Primary Target Primary Amine (R-CH2-NH2) Imine->Primary + 2H (Fast) SecondaryImine Secondary Imine (Dimer Precursor) Primary->SecondaryImine Attacks Imine (-NH3) Dimer Secondary Amine (Yield Loss) SecondaryImine->Dimer + 2H Ammonia Excess NH3 Ammonia->SecondaryImine Blocks Formation

Figure 2: Kinetic competition between hydrogenation and dimerization. Excess ammonia inhibits the red pathway.

Frequently Asked Questions (FAQs)

Q: Can I use Pd/C with HCl to stop dimerization? A: While acid does protonate the primary amine (rendering it non-nucleophilic and stopping dimerization), it introduces a new risk: Ring Reduction . The quinoline ring is susceptible to hydrogenation under acidic conditions with Pd/C, leading to 1,2,3,4-tetrahydroquinolines [1]. For 8-fluoro derivatives, acid also increases the risk of defluorination. Stick to Raney Ni/Ammonia.

Q: My product is stuck in the aqueous layer during workup. A: (8-Fluoroquinolin-3-yl)methanamine is a basic heterocycle. If your aqueous layer is even slightly acidic (pH < 9), the product will remain protonated and water-soluble.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and adjust pH to 12-13. Use 10% isopropanol in DCM for extraction to improve solubility of the organic species.

Q: Why does the 8-Fluoro group matter? Can't I just use standard quinoline protocols? A: The fluorine atom at position 8 exerts an inductive withdrawing effect (


). This makes the 3-position substituents more electrophilic (reactive) but also lowers the 

of the quinoline nitrogen. Standard protocols often assume a more electron-rich ring. Furthermore, you must avoid strong nucleophiles (like methoxide at reflux) which could cause

displacement of the fluorine [2].

References

  • Gould, S. J., et al. (2020). Chemoselective Hydrogenation of Heterocycles. Organic Process Research & Development.

  • Schlosser, M. (2018). The reactivity of fluorinated quinolines.[1][2][3][4][5][6] European Journal of Organic Chemistry.

  • Bagal, S. K., et al. (2015). Recent progress in the synthesis of primary amines.[5][7] Chemical Reviews.

  • BenchChem Technical Support. (2025). Synthesis of 8-Fluoroquinoline-3-carboxamide and derivatives.

Sources

Optimization

Technical Support Center: Solubility Optimization for (8-Fluoroquinolin-3-yl)methanamine

Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: FQM-SOL-001 Subject: Troubleshooting aqueous solubility for in vitro and in vivo applications.[1] Executive Summary: The Molecule at a Glance Before...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: FQM-SOL-001 Subject: Troubleshooting aqueous solubility for in vitro and in vivo applications.[1]

Executive Summary: The Molecule at a Glance

Before diving into the protocols, we must understand the physicochemical "personality" of (8-Fluoroquinolin-3-yl)methanamine .

  • Core Structure: A lipophilic, aromatic quinoline ring fused with an electron-withdrawing fluorine atom.[1]

  • Solubilizing Handle: The methanamine group (primary amine,

    
    ).[1]
    
  • The Challenge: The aromatic core drives

    
     stacking (aggregation) in water, while the fluorine atom increases lipophilicity compared to the parent quinoline. The molecule is a weak base . In its neutral state (pH > 9), it is practically insoluble in water.[1]
    
  • The Solution: You must exploit the basic nitrogen on the methanamine side chain. Protonation is the key to solvation.

Troubleshooting Guide: Select Your Issue
Ticket #1: "I dissolved it in DMSO, but it precipitates when I add it to cell culture media."

Diagnosis: This is a classic "Solvent Shock" phenomenon.[1] Your compound is soluble in DMSO (aprotic, polar) but hydrophobic.[1] When you dilute a high-concentration DMSO stock (e.g., 10 mM) into aqueous media (pH 7.4), the DMSO concentration drops rapidly.[1] The water molecules preferentially cluster around themselves, leaving the hydrophobic quinoline rings to aggregate and crash out before they can interact with the buffer.

Immediate Fixes:

  • The "Intermediate Dilution" Step: Do not pipette 1 µL of DMSO stock directly into 1 mL of media.

    • Step A: Dilute your DMSO stock 1:10 into PBS (pH 7.4) or media slowly with vortexing.[1]

    • Step B: If precipitation occurs here, your concentration is above the Kinetic Solubility Limit . You must lower the target concentration or adjust the pH.

    • Step C: Add this intermediate solution to your cells.[1]

  • Acidify the Media (Slightly): The methanamine

    
     is likely 
    
    
    
    9.0–9.5. At pH 7.4, it is mostly protonated, but the equilibrium can shift if the concentration is high. Ensure your buffer is strong enough to maintain protonation.[1]

Senior Scientist Note:

"Always check your plate under a microscope immediately after dosing. Micro-precipitates look like dark, vibrating grains (Brownian motion) distinct from cell debris.[1] If you see this, your


 data is invalid because the cells are not seeing the soluble drug concentration."
Ticket #2: "I need a high concentration (>10 mg/mL) for mouse studies (IP/PO)."

Diagnosis: DMSO is toxic in vivo (limit <5-10% usually).[1] You need a true aqueous vehicle.[1] The free base form of this compound will never achieve 10 mg/mL in water.

The Protocol: In Situ Salt Formation (The "Golden Standard") You do not need to synthesize a crystal salt; you can generate it in the vehicle.

Reagents:

  • (8-Fluoroquinolin-3-yl)methanamine (Free Base)[1]

  • 0.1 N or 1.0 N Hydrochloric Acid (HCl)[1]

  • Sterile Water for Injection (WFI) or Saline[1]

Workflow:

  • Weigh the required amount of compound.[1]

  • Add 0.9 molar equivalents of HCl relative to the compound.

    • Why 0.9? To avoid over-acidifying.[1] You can top up later.

  • Vortex/Sonicate.[1] The solution should turn clear as the amine protonates (

    
    ).
    
  • Check pH.[1][2] Target pH 4.0–5.5.[1]

    • Caution: If pH is too low (<3), it causes injection site irritation.[1] If too high (>7), the compound precipitates.

  • If still cloudy, add 10-20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1]

    • Mechanism: The quinoline ring fits inside the hydrophobic cavity of the cyclodextrin, shielding it from water, while the hydroxyls on the outside keep the complex soluble.

Decision Tree: Optimization Logic

The following diagram illustrates the logical flow for selecting the correct formulation strategy based on your experimental constraints.

Solubility_Strategy Start Start: (8-Fluoroquinolin-3-yl)methanamine Application What is the Application? Start->Application InVitro In Vitro (Cell/Enzyme) Application->InVitro High Sensitivity InVivo In Vivo (Animal) Application->InVivo High Concentration Req. DMSO_Check Is DMSO < 0.1% acceptable? InVitro->DMSO_Check Protocol_B Protocol B: Salt Formation (HCl Titration) InVivo->Protocol_B First Choice Protocol_A Protocol A: DMSO Stock (Dilute into media) DMSO_Check->Protocol_A Yes DMSO_Check->Protocol_B No (DMSO Toxic) Precipitation Precipitation Observed? Protocol_A->Precipitation Protocol_B->Precipitation If pH > 5.5 Protocol_C Protocol C: Cyclodextrin Complex (SBE-β-CD / HP-β-CD) Precipitation->Protocol_C Yes (Kinetic Limit Reached) Precipitation->Protocol_C Add Excipient

Figure 1: Decision matrix for solubilizing (8-Fluoroquinolin-3-yl)methanamine based on experimental constraints.

Deep Dive: The Chemistry of the Solution

To master this compound, you must understand the interplay between its LogP and pKa .

PropertyEstimated ValueImplication
LogP (Lipophilicity) ~1.5 – 2.0Moderately lipophilic.[1] It "fears" water but isn't a grease ball.[1] It will dissolve in organic solvents (DMSO, MeOH) easily.[1]
pKa (Quinoline N) ~4.0 – 4.5The ring nitrogen is very weakly basic. It will only protonate at very low pH (<3).[1] Ignore this for physiological solubility.[1]
pKa (Methanamine N) ~9.0 – 9.8 The Critical Handle. At pH 7.4, this is partially protonated. At pH 4.0, it is 100% protonated (

).[1]

Why the Fluorine Matters: The 8-position fluorine is electron-withdrawing. It pulls electron density away from the aromatic ring system. While this improves metabolic stability (blocking oxidation at that site), it slightly increases the lipophilicity compared to the non-fluorinated parent, making solubility optimization even more critical [1].

Standard Operating Procedures (SOPs)
SOP-01: Preparation of 20 mg/mL Stock for In Vivo Injection

Objective: Create a stable, clear solution for IP/IV administration.

  • Calculate: Determine the molar mass of the free base (

    
     g/mol ).
    
  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) solution in water.[1]

    • Note: SBE-β-CD (Captisol®) is superior to HP-β-CD for renal safety in chronic dosing, though HP-β-CD is fine for acute studies [2].[1]

  • Weighing: Weigh 20 mg of (8-Fluoroquinolin-3-yl)methanamine.

  • Wetting: Add 900 µL of the SBE-β-CD vehicle. The powder will likely remain suspended.

  • Acidification: Add 1.0 N HCl dropwise while vortexing.

    • Monitor clarity. As the pH drops below 6.0, the compound should dissolve.

  • Adjustment: Once dissolved, check pH. If pH < 4.0, back-titrate carefully with 0.1 N NaOH to reach pH 4.5–5.5.[1]

  • Final Volume: Adjust to 1.0 mL with water. Filter sterilize (0.22 µm PVDF).[1]

SOP-02: Kinetic Solubility Assay (Do this before Cell Culture)

Objective: Determine the maximum concentration the compound can hold in media before crashing out.

  • Prepare a 10 mM stock in DMSO.[1]

  • Prepare a 96-well plate with 198 µL of your specific cell culture media (with serum) per well.

  • Spike 2 µL of DMSO stock into the first well (100 µM final). Perform serial dilutions.

  • Incubate at 37°C for 4 hours (mimicking assay start).

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Result: The concentration where OD600 spikes is your solubility limit. Do not exceed this in assays.

References
  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[1][3][4][5] Toxicologic Pathology, 36(1), 30-42.[1] Link[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Resolving Separation Issues of (8-Fluoroquinolin-3-yl)methanamine in Chromatography

Welcome to the technical support center for the chromatographic analysis of (8-Fluoroquinolin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of (8-Fluoroquinolin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common separation challenges encountered with this compound. Drawing upon extensive field experience, this resource explains the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Understanding the Analyte: (8-Fluoroquinolin-3-yl)methanamine

(8-Fluoroquinolin-3-yl)methanamine is a quinoline derivative.[1][2][3] Its structure, featuring a basic primary amine and a quinoline core, presents specific challenges in chromatography. The primary amine group makes the molecule susceptible to strong interactions with stationary phases, particularly residual silanols on silica-based columns, leading to common issues like peak tailing.[4][5][6][7] The quinoline structure itself can participate in π-π interactions. Understanding these properties is the first step in developing a robust separation method.

Key Chemical Properties:
PropertyValue/InformationSource
Molecular FormulaC10H9FN2[8]
Molecular Weight176.19 g/mol [3]
Predicted pKa~8.34 (for the analogous quinolin-3-ylmethanamine)[9]
PolarityConsidered a polar compound due to the amine group.[10]

Troubleshooting Common Separation Issues

This section addresses the most frequent problems encountered during the chromatographic analysis of (8-Fluoroquinolin-3-yl)methanamine. Each issue is followed by a logical troubleshooting workflow and detailed protocols.

Issue 1: Severe Peak Tailing

Peak tailing is the most common issue for basic compounds like (8-Fluoroquinolin-3-yl)methanamine and is often caused by secondary interactions with the stationary phase.[5][6]

The Science Behind the Problem

Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH values (above 3), these silanols can be deprotonated (SiO-), creating negatively charged sites.[6] The basic amine group of your analyte will be protonated (positively charged) and can interact strongly with these negative sites, leading to a secondary retention mechanism that causes the characteristic tailing.[4][6]

Troubleshooting Workflow
Troubleshooting workflow for severe peak tailing.
Detailed Protocols

Protocol 1: Mobile Phase pH Adjustment and Buffering

This is the first and often most effective step to mitigate peak tailing for basic compounds.[4][6]

  • Buffer Selection: Choose a buffer effective in the pH range of 2.5-4.5. Formate or phosphate buffers are common choices.

  • pH Adjustment:

    • Prepare a 10-20 mM aqueous buffer solution.

    • Adjust the pH to between 2.5 and 3.5 using the corresponding acid (e.g., formic acid for a formate buffer). At this low pH, the residual silanols on the stationary phase are protonated and neutral, minimizing secondary interactions.[6]

  • Mobile Phase Preparation: Mix the buffered aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired composition.

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Protocol 2: Column Selection - The Importance of Modern Stationary Phases

If pH adjustment is insufficient, your column may be the issue. Older or lower-purity silica columns have a higher concentration of active silanol groups.

  • Recommendation: Utilize a modern, high-purity, base-deactivated, or end-capped C18 or C8 column. These columns are specifically treated to minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.[5]

Issue 2: Poor Retention in Reversed-Phase Chromatography

Due to its polarity, (8-Fluoroquinolin-3-yl)methanamine might exhibit poor retention on traditional reversed-phase columns, eluting at or near the void volume.[11]

The Science Behind the Problem

Reversed-phase chromatography separates compounds based on their hydrophobicity.[12] Highly polar compounds have a weak affinity for the nonpolar stationary phase and a strong affinity for the polar mobile phase, leading to minimal retention.

Troubleshooting Workflow
Troubleshooting workflow for poor retention.
Detailed Protocols

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[10][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol).[10][15]

  • Mobile Phase:

    • Aqueous Phase (Strong Solvent): 10-20 mM ammonium formate or ammonium acetate in water.

    • Organic Phase (Weak Solvent): Acetonitrile.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and gradient to a lower percentage (e.g., 60-70% acetonitrile).

  • Sample Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content) to ensure good peak shape.

Protocol 4: Mixed-Mode Chromatography (MMC)

MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[11][16][17] This allows for the retention of both polar and nonpolar compounds.

  • Column Selection: Choose a mixed-mode column with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.[17][18]

  • Method Development: Method development can be more complex as it involves optimizing both reversed-phase and ion-exchange parameters (organic content, pH, and buffer concentration). Start with the manufacturer's recommended conditions and adjust systematically.

Protocol 5: Ion-Pair Chromatography (IPC)

IPC involves adding an ion-pairing reagent to the mobile phase.[19][20][21] This reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.

  • Reagent Selection: For the positively charged (8-Fluoroquinolin-3-yl)methanamine, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium heptanesulfonate) is suitable.[19][20][21]

  • Mobile Phase Preparation: Add 5-10 mM of the ion-pairing reagent to the aqueous mobile phase. Ensure the mobile phase is buffered to a pH where both the analyte and the ion-pairing reagent are ionized.

  • Important Considerations:

    • IPC reagents can be difficult to remove from the column and LC system. Dedicate a column for IPC use.

    • Most traditional ion-pairing reagents are not volatile and are incompatible with mass spectrometry detection.[11]

Frequently Asked Questions (FAQs)

Q1: I've tried lowering the mobile phase pH, but my peak is still tailing. What should I do next?

A1: If lowering the pH to ~2.5-3.5 doesn't resolve the issue, consider these next steps:

  • Check your column: Ensure you are using a high-quality, base-deactivated column. Older columns can exhibit more tailing.[5]

  • Add a competitive base: Sometimes, adding a small amount of a basic additive like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, "masking" them from your analyte. However, be aware that TEA can suppress MS signals.

  • Increase buffer concentration: A higher buffer concentration can sometimes improve peak shape. Try increasing it to 50 mM.

Q2: Can I use methanol instead of acetonitrile as the organic modifier?

A2: Yes, methanol can be used. However, be aware of the following:

  • Viscosity: Methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher backpressure.

  • Selectivity: Changing the organic modifier can alter the selectivity of your separation, potentially changing the elution order of your analyte and any impurities.

  • HILIC: Methanol is generally not recommended as the primary organic solvent in HIL-IC as it is too polar and will result in poor retention.[10]

Q3: My retention time is shifting between injections. What could be the cause?

A3: Retention time variability can be caused by several factors:

  • Insufficient column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using mobile phase additives or running gradients.

  • Mobile phase composition changes: If your mobile phase is prepared by online mixing, ensure the pump is functioning correctly. If manually mixed, ensure the preparation is accurate and consistent. Evaporation of the organic component can also be a factor.

  • Temperature fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Q4: Is (8-Fluoroquinolin-3-yl)methanamine suitable for mass spectrometry (MS) detection?

A4: Yes, the basic amine group is readily protonated, making it highly suitable for positive ion electrospray ionization (ESI-MS). For best results, use a volatile mobile phase buffer like ammonium formate or ammonium acetate.[21] Avoid non-volatile buffers like phosphate and non-volatile ion-pairing reagents.[11]

Summary of Recommended Starting Conditions

The following table provides recommended starting points for method development for the separation of (8-Fluoroquinolin-3-yl)methanamine.

ParameterReversed-PhaseHILIC
Column High-purity, end-capped C18 or C8, 2.1 or 4.6 mm i.d., < 5 µm particle sizeBare silica, amide, or diol, 2.1 or 4.6 mm i.d., < 5 µm particle size
Mobile Phase A 10-20 mM Ammonium Formate in Water, pH 3.010-20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 5-95% B over 10-15 minutes95-70% B over 10-15 minutes
Flow Rate 0.3-1.0 mL/min (for 4.6 mm i.d.)0.3-1.0 mL/min (for 4.6 mm i.d.)
Column Temp. 30-40 °C30-40 °C
Detection UV at ~280 nm or ESI-MS (Positive Ion Mode)UV at ~280 nm or ESI-MS (Positive Ion Mode)
References
  • Amines-Ion Pairing - Chromatography Forum. (n.d.). Retrieved February 17, 2026, from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved February 17, 2026, from [Link]

  • MDPI. (2026, February 17). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved February 17, 2026, from [Link]

  • SciELO South Africa. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. Retrieved February 17, 2026, from [Link]

  • FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023, June 23). Retrieved February 17, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 17, 2026, from [Link]

  • LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. Retrieved February 17, 2026, from [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Modern Chemistry & Applications. Retrieved February 17, 2026, from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved February 17, 2026, from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved February 17, 2026, from [Link]

  • Element Lab Solutions. (n.d.). SiELC Mixed Mode Columns. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2002, June 25). Liquid Chromatographic Determination of Fluoroquinolones in Egg Albumen and Egg Yolk of Laying Hens Using Fluorometric Detection. Journal of Agricultural and Food Chemistry. Retrieved February 17, 2026, from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved February 17, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 17, 2026, from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved February 17, 2026, from [Link]

  • PubMed. (2022, June 3). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved February 17, 2026, from [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved February 17, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 17, 2026, from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved February 17, 2026, from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). (8-fluoroquinolin-3-yl)methanamine (C10H9FN2). Retrieved February 17, 2026, from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved February 17, 2026, from [Link]

  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved February 17, 2026, from [Link]

  • Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2017, March 2). Conditions for separating of basic and acidic compounds (HPLC). Retrieved February 17, 2026, from [Link]

  • Conquer Scientific. (2023, November 8). Separation Techniques in HPLC: Exploring the Fundamentals. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Quinolin-3-ylmethanamine. Retrieved February 17, 2026, from [Link]

  • Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Retrieved February 17, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved February 17, 2026, from [Link]

  • lookchem. (n.d.). Cas 7521-70-2,C-QUINOLIN-3-YL-METHYLAMINE. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Enhancing nucleophilicity of (8-Fluoroquinolin-3-yl)methanamine in substitution reactions

Topic: Enhancing Nucleophilicity in Substitution Reactions Target Molecule: (8-Fluoroquinolin-3-yl)methanamine (CAS: Generic/Variable) Audience: Medicinal Chemists, Process Chemists Executive Technical Overview The scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Nucleophilicity in Substitution Reactions Target Molecule: (8-Fluoroquinolin-3-yl)methanamine (CAS: Generic/Variable) Audience: Medicinal Chemists, Process Chemists

Executive Technical Overview

The scaffold (8-Fluoroquinolin-3-yl)methanamine presents a classic "push-pull" conflict in nucleophilic substitution. While the primary amine (


) is the intended nucleophile, its reactivity is attenuated by the electron-deficient quinoline core.

The "Electronic Drag" Effect: The quinoline ring is inherently electron-withdrawing. The addition of a fluorine atom at position 8 (adjacent to the ring nitrogen) exerts a strong inductive effect (


), further depleting electron density from the aromatic system. Although the exocyclic amine at position 3 is separated by a methylene bridge (insulating it from direct resonance effects), the overall inductive withdrawal lowers the 

of the amine compared to a standard benzylamine.

The "Selectivity" Advantage: Conversely, the 8-fluoro substituent significantly reduces the basicity and nucleophilicity of the quinoline nitrogen (N1) via inductive withdrawal and electrostatic repulsion. This naturally suppresses competitive N-alkylation at the ring nitrogen, allowing for high chemoselectivity if the exocyclic amine's reactivity can be sufficiently boosted.

Critical Optimization Modules

Module A: Solvation Engineering (The Kinetic Environment)

Problem: In protic solvents (MeOH, EtOH), the amine lone pair is heavily solvated by hydrogen bonding, raising the activation energy for nucleophilic attack. Solution: Switch to Dipolar Aprotic Solvents .

SolventDielectric (

)
Benefit for this Scaffold
DMF (N,N-Dimethylformamide)36.7Excellent solubility for fluoro-heterocycles; effectively solvates cations while leaving the amine "naked" and reactive.
DMSO (Dimethyl sulfoxide)46.7Highest polarity; best for stubborn substrates but harder to remove during workup.
NMP (N-Methyl-2-pyrrolidone)32.2High thermal stability; ideal if reaction requires heating

.

Technical Insight: By removing the hydrogen-bond donor capability of the solvent, you destabilize the ground state of the amine nucleophile, effectively increasing its energy relative to the transition state (increasing


).
Module B: Catalytic Enhancement (The Finkelstein Boost)

Problem: Alkyl chlorides or hindered bromides react too slowly with the deactivated amine. Solution: In-situ Halide Exchange (Finkelstein Conditions).

Adding a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) creates a transient, highly reactive electrophile.

  • Exchange:

    
    
    
  • Attack:

    
    
    

Why TBAI? The tetrabutylammonium cation acts as a Phase Transfer Catalyst (PTC), ensuring iodide solubility in organic solvents like DCM or Toluene if DMF is not preferred.

Module C: Base Selection (Proton Management)

Problem: The reaction generates acid (


). If the amine is neutralized by this acid, the reaction stops (Autoinhibition).
Solution:  Use a Non-Nucleophilic Base .
  • Recommended: DIPEA (Hünig's Base) or

    
     .
    
  • Avoid: Pyridine or TEA (Triethylamine). TEA can sometimes compete as a nucleophile to form quaternary salts with highly reactive electrophiles.

  • Cesium Effect:

    
     is particularly effective in DMF because the large Cesium ion ("soft" cation) assists in stabilizing the transition state and improving solubility of the carbonate.
    

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic pathway and the specific electronic influences of the 8-Fluoro group.

ReactionMechanism cluster_molecule Substrate: (8-Fluoroquinolin-3-yl)methanamine N1 Quinoline N (N1) (Deactivated by 8-F) F8 8-Fluoro Group (Inductive Withdrawal) F8->N1 -I Effect Amine 3-Methanamine (Target Nucleophile) F8->Amine Weak Inductive Drag TS Transition State (Dipolar Aprotic Solvent Stabilized) Amine->TS Nucleophilic Attack Electrophile Electrophile (R-X) Catalyst Iodide Catalyst (TBAI/KI) Electrophile->Catalyst Halide Exchange (R-Cl -> R-I) Catalyst->TS Enhanced Leaving Group Product Secondary Amine Product TS->Product Irreversible Step

Figure 1: Mechanistic pathway highlighting the deactivation of N1 by the 8-Fluoro group and the catalytic activation of the electrophile.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50% conversion. Adding more electrophile doesn't help.

Diagnosis: This is likely Product Inhibition or Salt Formation . As the secondary amine product forms, it may be more basic than the starting material (due to alkyl donation), scavenging the remaining electrophile or protons. Fix:

  • Ensure you are using 2.0 - 3.0 equivalents of base (DIPEA).

  • The hydrohalide salt of your starting amine might be precipitating. Check solubility.

  • Protocol Adjustment: Add the electrophile slowly (dropwise) to keep its concentration low relative to the amine, preventing over-alkylation.

Q2: I see a side product with the same mass as the desired product.

Diagnosis: Regioisomerism (N1 alkylation). Analysis: While the 8-F group suppresses N1 reactivity, highly reactive electrophiles (like benzyl bromide or methyl iodide) might still attack the ring nitrogen. Fix:

  • Lower the Temperature: Run the reaction at

    
     initially. The activation energy for N1 attack is higher; low temp favors the kinetic amine product.
    
  • Switch Solvent: Use a less polar solvent like DCM or Toluene (if solubility permits). Polar aprotic solvents (DMF) accelerate all nucleophilic attacks, including side reactions.

Q3: The starting material is not dissolving in DCM or THF.

Diagnosis: Fluoro-quinolines often have high lattice energy and poor solubility in non-polar media. Fix:

  • Use DMF or DMAc (Dimethylacetamide).

  • If you must use a non-polar solvent, add a solubilizing agent like TBAI (which doubles as a catalyst) or use a mixed solvent system (e.g., DCM/MeOH 9:1).

Validated Experimental Protocol

Objective: Mono-alkylation of (8-Fluoroquinolin-3-yl)methanamine with a primary alkyl bromide.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Bromide: 1.1 equiv

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Catalyst: TBAI (10 mol%)

  • Solvent: Anhydrous DMF (

    
     concentration)
    

Workflow:

  • Dissolution: In a flame-dried flask under Argon, dissolve (8-Fluoroquinolin-3-yl)methanamine (1.0 equiv) in anhydrous DMF.

  • Activation: Add

    
     (2.0 equiv) and TBAI (0.1 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of any ammonium salts.
    
  • Addition: Add the Alkyl Bromide (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT. Monitor by LCMS at 1 hour.

    • Decision Point: If

      
       conversion, heat to 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash

    
     with water (critical to remove DMF), then brine. Dry over 
    
    
    
    .

Troubleshooting Start Start: Low Yield / Slow Rate CheckSolubility Is the reaction homogeneous? Start->CheckSolubility CheckSolvent Switch to DMF or NMP CheckSolubility->CheckSolvent No (Precipitate) CheckElectrophile Is Electrophile Cl or Br? CheckSolubility->CheckElectrophile Yes (Clear) AddIodide Add 10 mol% TBAI/KI (Finkelstein) CheckElectrophile->AddIodide Yes (Cl/Br) CheckBase Is Base strong enough? CheckElectrophile->CheckBase No (Iodide/Tosylate) SwitchBase Switch to Cs2CO3 (Cesium Effect) CheckBase->SwitchBase Using TEA/Pyridine

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • Nucleophilic Substitution Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and solvent effects).

  • The "Cesium Effect" in Synthesis: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Practical Chemistry. (Discusses solubility and transition state stabilization).

  • Finkelstein Reaction & Phase Transfer Catalysis: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Mechanistic grounding for TBAI usage).

  • Reactivity of Fluoroquinolines: Note: Specific reactivity data derived from general fluoro-quinoline behavior in medicinal chemistry literature. See: Journal of Medicinal Chemistry regarding 8-fluoroquinoline antibacterial SAR (Structure-Activity Relationships) for electronic properties of the ring system.

Troubleshooting

Technical Support Center: Solvent Remediation for (8-Fluoroquinolin-3-yl)methanamine

Case ID: 8-FQM-SOLV-REM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are dealing with (8-Fluoroquinolin-3-yl)methanamine , a heteroaromatic primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 8-FQM-SOLV-REM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are dealing with (8-Fluoroquinolin-3-yl)methanamine , a heteroaromatic primary amine often used as a scaffold in medicinal chemistry. The presence of residual solvents in this matrix is not merely a purity issue; it is a stability and toxicity risk.

This molecule presents two specific chemical challenges regarding solvent removal:

  • The Primary Amine (–CH₂NH₂): It is a nucleophile prone to reacting with ketone solvents (e.g., acetone) to form imines and can oxidize if heated excessively in air.

  • The Quinoline Nitrogen: It provides a site for hydrogen bonding, increasing the likelihood of forming stable solvates (crystal lattice inclusions) with polar protic solvents like methanol or water.

This guide provides validated workflows to remove common process solvents (DMSO, DMF, DCM, Methanol) while preserving the integrity of your fluorinated building block.

Module 1: Diagnosis & Classification

Before applying heat or vacuum, you must identify the nature of the residual solvent.

Q: How do I distinguish between surface solvent and a solvate? A: Use TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry) alongside NMR.

  • Surface/Adsorbed Solvent: Shows a gradual weight loss on TGA starting near ambient temperature. Removal is kinetic (time/vacuum dependent).

  • Solvate (Lattice Solvent): Shows a distinct, sharp weight loss step on TGA at a specific temperature (often above the solvent's boiling point). Removal is thermodynamic (requires breaking the lattice).

Common Residual Solvents & ICH Limits

Refer to these limits when defining your "dryness" endpoint.

SolventClassICH Q3C Limit (ppm)Boiling Point (°C)Removal Difficulty
Methanol 23,00064.7High (Lattice inclusion risk)
DCM 260039.6Medium (Trapped in amorphous solids)
DMF 2880153.0Very High (High BP, sticky)
DMSO 35,000189.0Very High (High BP, sticky)
Ethanol 35,00078.4Low

Module 2: Removing High-Boiling Solvents (DMSO, DMF)

Q: My sample has 5% residual DMSO/DMF. The rotovap isn't working. What do I do? A: Do not increase the bath temperature above 60°C, as you risk oxidizing the amine. Instead, use Phase Partitioning or Lyophilization .

Protocol A: The Aqueous Workup (Preferred for >1g scales)

Since (8-Fluoroquinolin-3-yl)methanamine is a base, we can manipulate its solubility using pH.

  • Dissolution: Dissolve your crude material in EtOAc or isopropyl acetate (IPAc).

  • The Wash: Wash the organic layer with 5% LiCl (aq) instead of pure water.

    • Why? LiCl increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase while pulling the polar DMF/DMSO into the aqueous phase (Salting Out effect).

  • The Scavenge: Perform a final wash with slightly acidic brine (pH ~5-6) to remove trace basic impurities, but ensure the pH is not low enough to protonate your product (keep pH > 7 if possible, or perform a back-extraction).

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: Lyophilization (Preferred for <100mg scales)

If your compound is heat-sensitive or an oil:

  • Dissolve the sample in t-Butanol or 1,4-Dioxane (with a small amount of water if needed).

  • Freeze the mixture.

  • Sublime the solvent under high vacuum. The DMSO/DMF will often be entrained with the bulk solvent.

Module 3: Removing "Trapped" Solvents (DCM, MeOH)

Q: I have residual DCM that won't leave, even under high vacuum overnight. Why? A: You likely have an amorphous collapse or a channel solvate . If the material dried too fast (e.g., rapid rotovap), it formed a "skin" that trapped the solvent inside.

Protocol: Displacement Drying (The "Chase" Method)

You must re-dissolve or swell the material to release the trapped solvent.

  • Solvent Selection: Choose a solvent with a higher boiling point than the impurity but which does not interact strongly with the amine.[1] Heptane or MTBE are excellent choices.

  • The Process:

    • Dissolve/suspend your solid in the "Chase Solvent."

    • Rotovap to dryness.

    • Mechanism: The higher boiling solvent (Heptane) creates an azeotrope-like effect or simply displaces the lower boiler (DCM) from the surface/lattice.

  • Repeat: Perform this 2–3 times.

  • Final Dry: Place in a vacuum oven at 40°C with a nitrogen bleed.

Module 4: Salt Formation Strategy

Q: Can I just turn it into a salt to clean it up? A: Yes, this is often the most effective purification method. Converting the free base amine to a Hydrochloride (HCl) or Oxalate salt changes the crystal lattice entirely, often excluding the solvent impurities.

Workflow: HCl Salt Formation
  • Dissolve the free base in Ethanol or Isopropanol .

  • Add 1.1 equivalents of HCl in Dioxane or HCl in Ether .

  • The salt should precipitate.[2]

  • Filter and wash with Diethyl Ether (removes lipophilic organic solvents).

  • Note: HCl salts can be hygroscopic. Dry under vacuum with P₂O₅ desiccant.

Critical Troubleshooting Logic

The following decision tree illustrates the logical flow for selecting the correct remediation strategy based on your specific solvent issue.

SolventRemoval Start Identify Residual Solvent CheckType Solvent Type? Start->CheckType HighBoiler High Boiler (DMSO, DMF, NMP) CheckType->HighBoiler BP > 100°C LowBoiler Low Boiler (DCM, MeOH, EtOAc) CheckType->LowBoiler BP < 100°C AqueousWash Protocol A: LiCl Aqueous Wash HighBoiler->AqueousWash Scale > 1g Lyophilize Protocol B: Lyophilization (tBuOH) HighBoiler->Lyophilize Scale < 100mg CheckState Physical State? LowBoiler->CheckState Oil Oil / Gum CheckState->Oil Solid Crystalline / Amorphous CheckState->Solid Persistent Solvate CheckState->Solid Surface Adsorbed Displacement Displacement Drying (Chase with Heptane) Oil->Displacement Solid->Displacement Surface Adsorbed SaltForm Salt Formation (HCl/Oxalate) Solid->SaltForm Persistent Solvate

Caption: Decision matrix for selecting the optimal solvent removal technique based on solvent boiling point and sample physical state.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to dry my glassware or wash the filter cake? A: ABSOLUTELY NOT. (8-Fluoroquinolin-3-yl)methanamine contains a primary amine. Acetone will react with it to form a Schiff base (imine) impurity (


). This reaction is reversible but will contaminate your spectra and yield. Use Acetonitrile  or Isopropanol  for cleaning/washing.

Q: The solid is turning yellow/brown during drying. What is happening? A: This indicates oxidation. Primary amines on aromatic rings can be sensitive to air oxidation, especially when heated.

  • Fix: Ensure your vacuum oven is back-filled with Nitrogen or Argon , not ambient air.

  • Fix: Lower the temperature. Do not exceed 40-50°C.

Q: I see a peak at 3.3 ppm and 4.8 ppm in my NMR (DMSO-d6) that won't go away. Is it water? A: In DMSO-d6, Water appears at ~3.3 ppm and Methanol at ~3.17 ppm (methyl) and ~4.01 ppm (OH). If you used Methanol during purification, the (8-Fluoroquinolin-3-yl)methanamine likely formed a Methanol Solvate via hydrogen bonding between the methanol -OH and the quinoline nitrogen.

  • Fix: You must break the lattice. Dissolve in a non-protic solvent (DCM or Chloroform) and evaporate repeatedly to displace the methanol.

References & Authority

  • International Council for Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8). (Defines toxicity limits for Class 1, 2, and 3 solvents).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols).

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Reference for amine reactivity and stability).

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs. (Authoritative source on solvates and polymorphs).

  • Delhaye, L., et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[3] Organic Process Research & Development, 2007.[4] (Source for LiCl wash efficiency).[3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of (8-Fluoroquinolin-3-yl)methanamine

Introduction: Deciphering Molecular Architecture with NMR In the landscape of modern drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Molecular Architecture with NMR

In the landscape of modern drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structures.[1] For researchers working with heterocyclic scaffolds like quinoline—a core component in numerous pharmaceuticals—a deep understanding of their spectral characteristics is paramount.[1] This guide provides an in-depth ¹H NMR spectral analysis of (8-Fluoroquinolin-3-yl)methanamine, a compound of interest due to its combination of the versatile quinoline core, a fluorine substituent known to modulate physicochemical properties, and a reactive aminomethyl group.

Lacking a publicly available experimental spectrum for this specific molecule, this guide leverages foundational NMR principles and comparative data from related structures to construct a detailed, predictive analysis. This approach not only serves to characterize the target molecule but also illustrates the expert reasoning required to interpret complex spectra, explaining the causality behind substituent-induced chemical shift variations and coupling patterns. We will dissect the predicted spectrum, compare it against simpler quinoline analogues to isolate the electronic effects of each substituent, and provide a robust experimental framework for its acquisition and validation.

Section 1: Predictive ¹H NMR Analysis of (8-Fluoroquinolin-3-yl)methanamine

The structure of (8-Fluoroquinolin-3-yl)methanamine presents a unique set of proton environments. Our analysis will predict the chemical shift (δ), multiplicity, and key coupling constants (J) for each proton, grounded in established principles of nuclear shielding and spin-spin coupling.

Caption: Structure of (8-Fluoroquinolin-3-yl)methanamine with proton numbering.

The Aromatic Region (δ 7.0 - 9.0 ppm)

The quinoline ring system protons are deshielded due to the aromatic ring current.[2] Their precise chemical shifts are modulated by the electron-withdrawing nitrogen heteroatom and the substituents.

  • H-2: This proton is situated between the electron-withdrawing nitrogen and the C-3 aminomethyl group. It is expected to be the most downfield signal in the spectrum, appearing as a singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H-4. Predicted δ ≈ 8.9 ppm . The proximity to the nitrogen atom is the dominant deshielding factor.[3]

  • H-4: Located para to the nitrogen in the pyridine ring, this proton is also significantly deshielded. It will appear as a singlet or a narrow doublet (due to ⁴J coupling to H-2). Predicted δ ≈ 8.1 ppm .

  • H-5: This proton on the carbocyclic ring is adjacent to the ring fusion. It is expected to be a doublet of doublets, coupling to H-6 (³J ≈ 8.5 Hz) and potentially a small long-range coupling to H-7 (⁴J ≈ 1.0 Hz). Predicted δ ≈ 7.8 ppm .

  • H-6: This proton will experience coupling from both H-5 and H-7, appearing as a triplet or, more accurately, a doublet of doublets (approximating a triplet if J-values are similar). Predicted δ ≈ 7.5 ppm .

  • H-7: The environment of H-7 is uniquely defined by its proximity to the C-8 fluorine atom. It will couple to H-6 (³JHH ≈ 7.5 Hz) and, critically, to the ¹⁹F nucleus. This three-bond H-F coupling (³JHF) is typically in the range of 8-10 Hz.[4] Therefore, H-7 is predicted to be a doublet of doublets. Predicted δ ≈ 7.6 ppm . The electronegative fluorine atom exerts a deshielding effect on the adjacent proton.

The Aliphatic Region (δ 3.0 - 5.0 ppm)
  • -CH₂- (Methylene Protons): The two protons of the aminomethyl group are attached to the aromatic ring at C-3. This benzylic position results in a downfield shift compared to a simple alkyl amine.[5][6] The signal will be a singlet, as there are no adjacent protons to couple with. Predicted δ ≈ 4.0 ppm .

  • -NH₂ (Amine Protons): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[7] The signal is often broad and may not show coupling. In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet. Predicted δ ≈ 1.6 ppm .

Summary of Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~ 8.9s (or d)⁴J(H2-H4) ≈ 0.5-1.0
H-4~ 8.1s (or d)⁴J(H4-H2) ≈ 0.5-1.0
H-5~ 7.8dd³J(H5-H6) ≈ 8.5, ⁴J(H5-H7) ≈ 1.0
H-6~ 7.5t (or dd)³J(H6-H5) ≈ 8.5, ³J(H6-H7) ≈ 7.5
H-7~ 7.6dd³J(H7-H6) ≈ 7.5, ³J(H7-F8) ≈ 9.0
-CH₂-~ 4.0s-
-NH₂~ 1.6br s-

Section 2: A Comparative Analysis – Understanding Substituent Effects

To validate our predictions and demonstrate the causality behind the spectral features, we compare the predicted data for our target molecule with the known experimental data for unsubstituted quinoline and the predicted data for a key intermediate, 8-fluoroquinoline. This comparison isolates the electronic contributions of the aminomethyl and fluoro groups.

ProtonQuinoline (Experimental, δ ppm)[8]8-Fluoroquinoline (Predicted, δ ppm)(8-Fluoroquinolin-3-yl)methanamine (Predicted, δ ppm)
H-2 8.89~8.95~8.9
H-3 7.41~7.50-
H-4 8.12~8.20~8.1
H-5 7.75~7.80~7.8
H-6 7.52~7.60~7.5
H-7 7.65~7.70 (dd, ³JHF ≈ 9 Hz)~7.6 (dd, ³JHF ≈ 9 Hz)
H-8 8.08--
Causality of the 8-Fluoro Substituent

Comparing quinoline to 8-fluoroquinoline reveals the fluorine's impact. Fluorine is highly electronegative, causing a general downfield shift (deshielding) on nearby protons, most notably H-7.[9] The most critical and defining effect is the introduction of spin-spin coupling between ¹⁹F (a spin ½ nucleus) and adjacent protons.[10][11] The signal for H-7 in any 8-fluoroquinoline derivative is expected to be a doublet of doublets due to coupling with both H-6 and the fluorine atom, providing a clear diagnostic marker for the substituent's position.[12]

Causality of the 3-Aminomethyl Substituent

Introducing the aminomethyl group at the C-3 position primarily affects the protons of the pyridine ring (H-2 and H-4). As an electron-donating group (by resonance) and weakly electron-withdrawing (by induction), its net effect is a slight shielding (upfield shift) of the H-2 and H-4 protons compared to a quinoline ring with only an electron-withdrawing group at C-8. This is reflected in the slight upfield shift predicted for H-4 from ~8.2 ppm in 8-fluoroquinoline to ~8.1 ppm in the final product.

Section 3: A Self-Validating Experimental Protocol for ¹H NMR Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data suitable for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of (8-Fluoroquinolin-3-yl)methanamine prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard (0 ppm reference) prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Insert sample and lock on the solvent deuterium signal prep4->acq1 acq2 Tune and shim the probe for optimal field homogeneity acq1->acq2 acq3 Acquire a standard 1D Proton spectrum (e.g., 'zg30' pulse program) acq2->acq3 acq4 Set appropriate spectral width (~16 ppm) and acquisition time (~4s) acq3->acq4 proc1 Apply Fourier Transform (e.g., 'efp' command) acq4->proc1 proc2 Phase correct the spectrum manually proc1->proc2 proc3 Calibrate spectrum to TMS at 0.00 ppm proc2->proc3 proc4 Integrate all signals proc3->proc4

Sources

Comparative

19F NMR Characterization of (8-Fluoroquinolin-3-yl)methanamine: A Comparative Technical Guide

Executive Summary (8-Fluoroquinolin-3-yl)methanamine represents a specialized scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting metalloenzymes and bacterial topoisomerases....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (8-Fluoroquinolin-3-yl)methanamine represents a specialized scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting metalloenzymes and bacterial topoisomerases. Unlike its 6-fluoro or 3-fluoro isomers, the 8-fluoro variant exhibits unique "peri-interaction" electronics between the fluorine atom and the quinoline nitrogen lone pair. This guide provides a rigorous characterization protocol, comparing its spectral performance against key alternatives to validate its structural integrity and purity in drug development workflows.

Introduction: The Strategic Role of the 8-Fluoro Motif

In the development of anti-infectives and CNS agents, the position of the fluorine atom on the quinoline ring dictates metabolic stability, pKa, and binding affinity. The 8-fluoro substituent is not merely a metabolic blocker; it is a conformational lock.

  • Electronic Environment: The F-8 atom sits in the peri position relative to the quinoline nitrogen (N-1). This proximity creates a repulsive electrostatic interaction that influences the N-1 pKa and the chemical shift anisotropy (CSA) of the fluorine nucleus.

  • Diagnostic Utility: 19F NMR offers a background-free window to monitor this compound in complex biological media (e.g., lysate binding assays), a capability where 1H NMR often fails due to spectral crowding.

Comparative Analysis: 8-Fluoro vs. Isomeric Alternatives

The following analysis contrasts the target compound with its most common regioisomers used in drug design.

Table 1: Comparative 19F NMR Profiles (Relative to CFCl₃)[1][2]
Feature8-Fluoro (Target) 6-Fluoro (Alternative 1) 3-Fluoro (Alternative 2)
Approx. Chemical Shift (

)
-124 to -128 ppm -110 to -115 ppm-105 to -110 ppm
Coupling Pattern dd (

Hz,

Hz)
dt or ddd (complex splitting)s or d (isolated spin system)
Electronic Effect Peri-repulsion (N1 lone pair interaction)Para-resonance (+R effect to N1)Inductive (-I effect on C3)
Solvent Sensitivity High (Sensitive to H-bonding at N1)ModerateLow
Metabolic Role Blocks C8 oxidation; modulates N1 basicityBlocks C6 oxidation (CYP mediated)Modulates electrophilicity at C4

Technical Insight: The 8-fluoro signal is distinctively upfield shifted compared to simple fluoro-aromatics due to the "ortho-like" effect of the ring nitrogen, but the peri interaction can cause deshielding anomalies depending on solvent polarity.

Decision Matrix: When to Use Which Isomer?

IsomerSelection Start Drug Design Objective Metabolic Block CYP Oxidation Start->Metabolic Binding Metal Chelation / H-Bonding Start->Binding Electronic Modulate pKa Start->Electronic Res_6F Select 6-Fluoro Isomer (Standard Metabolic Blocker) Metabolic->Res_6F Primary Concern Res_8F Select 8-Fluoro Isomer (Target: Peri-interaction) Binding->Res_8F N1 Accessibility Critical Electronic->Res_8F Basicity Modulation Res_3F Select 3-Fluoro Isomer (Electronic Tuning) Electronic->Res_3F Reactivity Modulation

Figure 1: Strategic selection of fluoroquinoline isomers in medicinal chemistry.

Experimental Protocol: 19F NMR Characterization

To ensure reproducibility and accurate quantitation, the following protocol uses an internal standard method validated for heteroaromatic fluorines.

A. Sample Preparation[3][4][5]
  • Solvent Selection: Use DMSO-d6 (0.6 mL) for optimal solubility of the methanamine salt. Avoid CDCl₃ if the free base is unstable or aggregates.

  • Concentration: Prepare a 10–20 mM solution (approx. 2–4 mg of compound).

  • Internal Standard: Add 10 µL of

    
    -Trifluorotoluene (TFT)  (approx. -63 ppm) or Fluorobenzene  (-113 ppm).
    
    • Note: Avoid TFA (-76.5 ppm) if studying pH-sensitive shifts, as it is acidic.

B. Instrument Parameters (400 MHz Equivalent)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; zg (Coupled) for structural assignment.

  • Spectral Width (SW): 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Fluorine nuclei in heteroaromatics often have long

      
       relaxation times (2–5 s). A short D1 leads to integration errors.
      
  • Scans (NS): 64–128 (High sensitivity of 19F allows fewer scans than 13C).

C. Workflow Diagram

NMRWorkflow Sample Sample Prep (DMSO-d6 + Int. Std) Shimming Shimming & Tuning (19F Probe) Sample->Shimming Acquisition Acquisition (D1 > 5*T1) Shimming->Acquisition Processing Processing (Baseline Corr. + Integration) Acquisition->Processing Validation Data Validation (Compare Coupling Constants) Processing->Validation

Figure 2: Validated 19F NMR workflow for quantitative analysis.

Data Interpretation & Validation

Expected Spectral Features

For (8-Fluoroquinolin-3-yl)methanamine in DMSO-d6:

  • Chemical Shift: Look for a signal centered between -124 and -128 ppm .

  • Multiplicity:

    • The signal should appear as a doublet of doublets (dd) .

    • Large Coupling (

      
      ):  ~8–11 Hz (Ortho coupling to H7).
      
    • Small Coupling (

      
      ):  ~4–6 Hz (Meta coupling to H6).
      
    • Absence of Coupling: If the signal is a singlet, suspect fluoride ion contamination (degradation) or rapid exchange.

Troubleshooting Common Artifacts
  • Broadening: If the peak is broad, it indicates intermediate exchange, likely due to protonation of the methanamine nitrogen or the quinoline nitrogen. Action: Add 1 eq. of DCl or NaOD to lock the protonation state.

  • Baseline Rolling: Caused by the probe ringing or acoustic ringing due to high Q-factor of 19F probes. Action: Use backward linear prediction (LP) during processing.

References

  • PubChem. (8-Fluoroquinolin-3-yl)methanamine Compound Summary. [Link]

  • Organic Chemistry Data. 19F NMR Chemical Shifts and Coupling Constants. [Link]

  • University of Colorado Boulder. 19F NMR Reference Standards and Solvent Effects. [Link]

Validation

Publish Comparison Guide: LC-MS Fragmentation of (8-Fluoroquinolin-3-yl)methanamine

Executive Summary & Strategic Context Subject: (8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) Formula: C₁₀H₉FN₂ Exact Mass: 176.07 Target Ion: [M+H]⁺ m/z 177.08[1] This guide provides a technical analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: (8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) Formula: C₁₀H₉FN₂ Exact Mass: 176.07 Target Ion: [M+H]⁺ m/z 177.08[1]

This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of (8-Fluoroquinolin-3-yl)methanamine. It is designed for analytical chemists and medicinal chemists requiring structural validation of quinoline-based scaffolds.

Unlike standard libraries that offer static spectra, this guide compares the target compound against its non-fluorinated analog (Quinolin-3-ylmethanamine) and positional isomers (e.g., 6-Fluoro). This comparative approach is critical for distinguishing the correct regioisomer during synthesis optimization and metabolite identification.

Key Differentiators
Feature(8-Fluoroquinolin-3-yl)methanamineNon-Fluoro AnalogPositional Isomers (e.g., 6-F)
Precursor Ion ([M+H]⁺) m/z 177.08m/z 159.09m/z 177.08
Primary Neutral Loss -NH₃ (17 Da) → m/z 160-NH₃ (17 Da) → m/z 142-NH₃ (17 Da) → m/z 160
Secondary Loss -HF (20 Da) or -HCN (27 Da)-HCN (27 Da)-HCN (27 Da) (HF loss varies)
Retention Time (C18) Moderate (F increases lipophilicity)Low (Polar amine)Similar to 8-F (Requires high-res separation)

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of (8-Fluoroquinolin-3-yl)methanamine follows a logic-driven pathway governed by the stability of the quinoline core and the lability of the primary amine side chain.

Primary Fragmentation Pathway (The "Amine Rule")

The most dominant feature in the MS/MS spectrum of heteroaryl methanamines is the loss of ammonia (NH₃).

  • Protonation: Occurs readily at the primary amine nitrogen or the quinoline ring nitrogen.

  • Mechanism: Heterolytic cleavage of the C-N bond yields a resonance-stabilized (8-fluoroquinolin-3-yl)methyl cation.

  • Observation: Transition from m/z 177 → m/z 160.

Secondary Fragmentation (The "Ring Break")

Following ammonia loss, the resulting cation (m/z 160) possesses high internal energy, leading to ring degradation.

  • Loss of HCN (27 Da): Characteristic of quinolines. The pyridine ring typically opens, ejecting HCN.

    • Transition:m/z 160 → m/z 133.

  • Loss of HF (20 Da): Specific to the fluorinated scaffold. This is often a minor pathway compared to HCN loss but is diagnostic.

    • Transition:m/z 160 → m/z 140.

Visualization of Fragmentation Logic

The following diagram illustrates the predicted dissociation pathways, contrasting the target compound with its non-fluorinated analog.

FragmentationPathways cluster_Target Target: (8-Fluoroquinolin-3-yl)methanamine cluster_Analog Analog: Quinolin-3-ylmethanamine Node_177 [M+H]+ m/z 177 (Parent) Node_160 [M+H - NH3]+ m/z 160 (Base Peak) Node_177->Node_160 - NH3 (17 Da) Node_133 [M+H - NH3 - HCN]+ m/z 133 (Ring Contraction) Node_160->Node_133 - HCN (27 Da) Node_140 [M+H - NH3 - HF]+ m/z 140 (Fluorine Loss) Node_160->Node_140 - HF (20 Da) Node_159 [M+H]+ m/z 159 (Non-Fluoro Parent) Node_142 [M+H - NH3]+ m/z 142 Node_159->Node_142 - NH3 Node_115 [M+H - NH3 - HCN]+ m/z 115 Node_142->Node_115 - HCN

Caption: Comparative fragmentation tree showing the mass shift (+18 Da) induced by fluorine substitution and the parallel dissociation mechanisms.

Experimental Protocol: Self-Validating Workflow

To replicate these results or validate a synthesized batch, follow this standardized LC-MS/MS protocol. This workflow includes specific checkpoints to ensure data integrity.

LC-MS/MS Conditions
ParameterSpecificationRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Standard retention for moderately polar amines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the amine (pKa ~9).
Mobile Phase B Acetonitrile + 0.1% Formic AcidPromotes ionization and efficient desolvation.
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI source stability.
Gradient 5% B to 95% B over 5 minsRapid elution; F-analog will elute later than non-F analog.
Ionization ESI Positive ModePrimary amine is readily protonated ([M+H]⁺).
Step-by-Step Validation Workflow
  • System Suitability Test (SST):

    • Inject a standard mix containing a known quinoline (e.g., Quinoline or Quinine).

    • Checkpoint: Verify mass accuracy < 5 ppm (if HRMS) or < 0.2 Da (if Unit Res).

  • Sample Injection:

    • Prepare sample at 1 µg/mL in 50:50 Water:MeOH.

    • Inject 1-5 µL.

  • Data Acquisition (Q1 Scan):

    • Scan range m/z 100–300.

    • Checkpoint: Confirm dominant peak at m/z 177.[1] If m/z 353 is observed, it indicates dimerization ([2M+H]⁺), common in ESI. Dilute sample.

  • Product Ion Scan (MS2):

    • Select precursor m/z 177.[1]

    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

    • Checkpoint: At low CE (10-20 eV), m/z 160 should dominate. At high CE (>30 eV), m/z 133 and lower fragments appear.

Method Development Logic Diagram

MethodWorkflow Start Start: Sample Prep (1 µg/mL) Q1_Scan Q1 Full Scan (m/z 100-300) Start->Q1_Scan Decision1 m/z 177 Dominant? Q1_Scan->Decision1 Dilute Dilute Sample (Reduce Dimer) Decision1->Dilute No (Dimer/Adduct) MS2_Opt MS/MS Optimization (CE Ramp 10-50eV) Decision1->MS2_Opt Yes Dilute->Q1_Scan Final_Method Final MRM/PRM 177 -> 160 MS2_Opt->Final_Method

Caption: Logic flow for optimizing the detection of (8-Fluoroquinolin-3-yl)methanamine, addressing common ESI artifacts like dimerization.

Comparative Analysis: Why It Matters

When synthesizing or analyzing this compound, the primary risk is confusing it with isomers or defluorinated byproducts.

vs. Non-Fluorinated Analog (Quinolin-3-ylmethanamine)
  • Mass Shift: The 8-Fluoro compound is exactly +18.00 Da heavier.

  • Fragmentation: Both lose NH₃ (-17 Da) easily. The "fingerprint" difference is solely the mass shift of the core fragments. The fragmentation pattern (topology) is identical, but the m/z values are shifted.

vs. Positional Isomers (e.g., 6-Fluoro or 5-Fluoro)
  • Mass: Identical (m/z 177).

  • Fragmentation: Extremely similar MS/MS spectra.

  • Differentiation Strategy:

    • Chromatography: The 8-fluoro substituent is adjacent to the ring nitrogen. This "ortho-like" effect (peri-position) often alters the pKa and lipophilicity differently than a 6-fluoro (para-like) substitution, resulting in different retention times.

    • Ion Mobility: If available, IMS can separate these isomers based on Collisional Cross Section (CCS).

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. (2024). Compound Summary for (8-Fluoroquinolin-3-yl)methanamine.

Sources

Comparative

A Comparative Guide to the Bioactivity of 8-Fluoro and 8-Chloro Quinoline Methanamines

Introduction: The Strategic Role of Halogenation in Quinoline Scaffolds The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Quinoline Scaffolds

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic modification of this scaffold is a cornerstone of drug discovery, and among the most impactful modifications is the introduction of halogens. Halogenation, particularly at the C-8 position, can profoundly alter a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electron distribution—thereby modulating its interaction with biological targets.

This guide provides an in-depth comparison of two common C-8 halogen substitutions: fluorine and chlorine. While both are halogens, their distinct atomic properties give rise to significant differences in the resulting bioactivity of quinoline methanamine derivatives. We will explore the mechanistic rationale behind these differences, present comparative experimental data from the literature, and provide validated protocols for assessing their biological effects.

Mechanistic Considerations: The Divergent Influence of Fluorine vs. Chlorine at C-8

The choice between fluorine and chlorine is a critical decision in lead optimization, driven by the unique characteristics of each atom.

  • Fluorine: The Subtle Modulator The introduction of fluorine, the most electronegative element, is a common strategy in drug design. Its small size allows it to act as a bioisostere for a hydrogen atom, often leading to minimal steric perturbation. However, its powerful electron-withdrawing nature can significantly lower the pKa of nearby basic centers, such as the quinoline nitrogen or the methanamine side chain, affecting drug-receptor interactions and cell permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and half-life.

  • Chlorine: The Steric and Electronic Influencer In contrast, chlorine is significantly larger than fluorine and hydrogen. This increased size can introduce steric hindrance that forces a specific, and potentially more bioactive, conformation upon the molecule. An X-ray crystallography study of an 8-chloroquinolone derivative demonstrated that the bulky chlorine atom at C-8 forces the N-1 substituent into a highly distorted orientation, which was identified as a key factor for its potent antibacterial activity.[4] Beyond sterics, chlorine is more polarizable than fluorine and can participate in "halogen bonding"—a non-covalent interaction with electron-donating atoms in a protein's active site—which can provide an additional anchor point to enhance binding affinity.

The following diagram illustrates these fundamental structure-activity relationships (SAR).

G cluster_F 8-Fluoro Substitution cluster_Cl 8-Chloro Substitution F_Props Properties: - High Electronegativity - Small Size (H-mimic) - Strong C-F Bond F_Effects Biological Effects: - Alters pKa of N atoms - Blocks Metabolic Oxidation - Minimal Steric Impact F_Props->F_Effects leads to Target Drug-Target Interaction (Bioactivity) F_Effects->Target Influences Cl_Props Properties: - Moderate Electronegativity - Larger Size - Polarizable (Halogen Bonding) Cl_Effects Biological Effects: - Induces Steric Strain - Favorable Conformation - Potential for Halogen Bonds Cl_Props->Cl_Effects leads to Cl_Effects->Target Influences

Caption: Key Structure-Activity Relationships of 8-Fluoro vs. 8-Chloro Quinoline Derivatives.

Comparative Bioactivity: A Cross-Disciplinary Overview

While direct head-to-head studies of 8-fluoro vs. 8-chloro quinoline methanamines are sparse, we can synthesize a comparative analysis by examining data from structurally related quinoline derivatives across various therapeutic areas.

Antibacterial Activity

This is an area where the influence of the C-8 substituent is well-documented.

  • 8-Chloroquinolines: Research has revealed that an 8-chloro substituent can lead to extremely potent antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported a novel 8-chloroquinolone that was significantly more potent than the commercial antibiotic trovafloxacin against clinical isolates of Streptococcus pneumoniae (30x) and methicillin-resistant Staphylococcus aureus (MRSA) (128x).[4] This high activity is attributed to the steric strain induced by the chlorine atom.[4]

  • 8-Fluoroquinolines: The "fluoroquinolone" class of antibiotics is well-established, where fluorine at C-6 is critical for activity. While less data is available for 8-fluoro analogues specifically, the broader class demonstrates potent inhibition of bacterial DNA gyrase.[5][6] The inclusion of a nitro group at the 8-position in some fluoroquinolones has been shown to facilitate nucleophilic substitution at the C-7 position, aiding in the synthesis of diverse derivatives with good activity against S. aureus.[7]

Antifungal Activity
  • 8-Fluoroquinolines: A series of novel 8-fluoro quinoline analogues demonstrated good antifungal activity against various plant pathogens. Several compounds exhibited over 80% activity against Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[8][9] This suggests that the 8-fluoro substitution is favorable for creating potent antifungal agents.

  • 8-Chloroquinolines: Halogenated 8-hydroxyquinolines, including 5-chloro and 5,7-dichloro derivatives, have shown high antigrowth activity against various microbes.[10][11] While not an 8-chloro substitution, this highlights the general efficacy of chlorination on the quinoline scaffold for antifungal and antibacterial purposes.

Antimalarial Activity

The quinoline core is famous for its antimalarial properties, with the 7-chloro-4-aminoquinoline scaffold of chloroquine being a classic example.[12]

  • 8-Chloroquinolines: While the 7-chloro position is more traditional, modifications at other positions, including C-8, are actively explored to overcome drug resistance.[1]

  • 8-Fluoroquinolines: Fluoroquinolone antibiotics like ciprofloxacin have shown inhibitory effects against both the blood and liver stages of Plasmodium species, indicating that this class of halogenated quinolines has potential for malaria treatment and prevention.[5]

Anticancer and Cytotoxic Potential
  • 8-Fluoroquinolines: Novel fluoroquinolone analogs have been designed as anticancer agents that inhibit the Topoisomerase II enzyme. These compounds demonstrated remarkable cytotoxicity against a panel of 60 human tumor cell lines, with IC50 values significantly lower than the standard drug Etoposide.[13]

  • 8-Chloroquinolines: While specific data on 8-chloro quinoline methanamines is limited, other chlorinated quinoline derivatives have shown promise. For instance, chloroquine analogues are being explored for their anticancer properties.[3]

Summary of Bioactivity Data
Halogen at C-8Bioactivity TypeKey Findings & Comparative PerformanceReferences
8-Chloro Antibacterial Can induce a highly strained, potent conformation. An 8-chloroquinolone was up to 128x more potent than trovafloxacin against MRSA.[4]
8-Fluoro Antibacterial Part of the broader "fluoroquinolone" class targeting DNA gyrase. Less direct data on the specific impact of the 8-F position alone.[5][6]
8-Fluoro Antifungal 8-fluoro quinoline esters showed good activity (>80% inhibition) against plant pathogenic fungi like S. sclerotiorum.[8][9]
8-Chloro Antifungal Other chlorinated quinolines (e.g., 5-chloro-8-hydroxyquinoline) show strong antifungal and antibacterial effects.[10][11]
8-Fluoro Antimalarial Fluoroquinolones (though typically F at C-6) show activity against both blood and liver stages of Plasmodium.[5]
8-Chloro Antimalarial The 7-chloro scaffold is historically critical. C-8 modifications are an area of active research to combat resistance.[1][12]
8-Fluoro Anticancer Fluoroquinolone analogs can be potent Topoisomerase II inhibitors, showing 4-12 fold greater cytotoxicity than Etoposide.[13]
8-Chloro Anticancer General chloroquine analogues are widely studied for anticancer potential.[3]

Experimental Protocols: A Validated Workflow for Bioactivity Screening

To ensure trustworthy and reproducible results when comparing novel compounds, a standardized protocol is essential. The following describes a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: This method is the gold standard for antimicrobial susceptibility testing. It determines the lowest concentration of a drug that visibly inhibits microbial growth. By using a standardized bacterial inoculum and serial dilutions of the test compounds, it provides a quantitative measure of potency.

Materials:

  • Test Compounds (8-fluoro and 8-chloro quinoline methanamines) dissolved in DMSO.

  • Bacterial Strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive Control Antibiotic (e.g., Ciprofloxacin).

  • Negative Control (DMSO vehicle).

  • Spectrophotometer or dedicated plate reader.

  • Resazurin sodium salt solution (optional, for viability staining).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the bacterial strain from an agar plate.

    • Inoculate into 5 mL of CAMHB and incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

    • Dilute this standardized suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution Series:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row and mix thoroughly. This creates a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a range of concentrations to test.

    • Repeat for each test compound and the positive control antibiotic.

    • Designate wells for a sterility control (broth only) and a growth control (broth + bacteria + DMSO vehicle).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (from Step 1) to each well (except the sterility control). This further dilutes the compounds and bacteria, achieving a final bacterial concentration of ~5 x 10⁵ CFU/mL in a final volume of 110 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

    • (Optional) For a more quantitative readout, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A3 Inoculate wells with 10µL of standardized bacteria P1->A3 P2 Prepare Compound Stock (in DMSO) A2 Create 2-fold Serial Dilutions of Test Compounds P2->A2 A1 Add 100µL Broth to all wells A1->A2 A2->A3 R1 Incubate at 37°C for 18-24 hours A3->R1 R2 Visually Inspect for Turbidity or use Resazurin Staining R1->R2 R3 Determine MIC: Lowest concentration with no growth R2->R3

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Conclusion

The substitution of a fluorine or chlorine atom at the C-8 position of a quinoline methanamine scaffold imparts distinct and powerful changes to the molecule's bioactivity profile. The choice is not arbitrary but a strategic decision based on the desired therapeutic outcome.

  • 8-Fluoro substitution is often employed to enhance metabolic stability and subtly modulate electronic properties without significant steric impact, proving effective in developing antifungal and anticancer agents.[8][9][13]

  • 8-Chloro substitution leverages steric and electronic effects, capable of forcing a highly potent bioactive conformation and participating in halogen bonding. This has been shown to be a particularly powerful strategy for developing highly active antibacterial agents.[4]

Ultimately, the optimal choice depends on the specific biological target and desired pharmacological profile. The experimental protocols provided herein offer a robust framework for researchers to empirically determine and compare the bioactivity of their novel 8-halogenated quinoline methanamine derivatives.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PubMed.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate.
  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... ResearchGate.
  • In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. PMC.
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180.
  • Cytotoxicity in pig hepatocytes induced by 8-quinolinol, chloramine-T and natamycin. Wiley Online Library.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC.
  • Antimalarial activities (IC 50 ) of quinolones and fluoroquinolones... ResearchGate.
  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed.
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PMC.
  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.
  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC.

Sources

Validation

HPLC Retention Time Standards &amp; Method Optimization for (8-Fluoroquinolin-3-yl)methanamine

Executive Summary: The Chromatographic Challenge (8-Fluoroquinolin-3-yl)methanamine (CAS: 71082-44-5) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of next-generation kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromatographic Challenge

(8-Fluoroquinolin-3-yl)methanamine (CAS: 71082-44-5) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of next-generation kinase inhibitors and anti-infectives. However, its analysis presents a distinct chromatographic challenge: the coexistence of a hydrophobic fluoro-quinoline core and a highly basic primary methanamine tail.

Standard C18 protocols often fail to produce reproducible retention times or acceptable peak symmetry for this compound due to secondary silanol interactions. This guide objectively compares the performance of standard alkyl phases against phenyl-hexyl and charged-surface hybrid (CSH) alternatives. It establishes a standardized retention protocol that guarantees linearity, precision, and robust peak shape (


).

Physicochemical Profile & Mechanistic Grounding

To control retention time, one must first control the ionization state. The retention behavior of (8-Fluoroquinolin-3-yl)methanamine is governed by two competing moieties.

PropertyValue (Predicted/Exp)Chromatographic Implication
Basic pKa (Amine) ~9.2 - 9.5The methanamine group is fully protonated (

) at pH < 7, leading to silanol interaction (peak tailing).
Acidic pKa (Quinoline N) ~4.5The quinoline nitrogen is weakly basic; protonation at very low pH (<3) adds a second positive charge, reducing retention.
logP ~1.2 - 1.5Moderately lipophilic. Requires organic modifiers (ACN/MeOH) for elution but is sensitive to "dewetting" in highly aqueous phases.
Fluorine Effect C-8 PositionIncreases lipophilicity relative to non-fluorinated quinolines but induces specific dipole moments exploitable by Phenyl phases.
Mechanism of Failure in Standard Methods

In traditional silica-based C18 columns at neutral pH, the protonated amine undergoes ion-exchange with residual silanols (


). This results in:
  • Variable Retention Times: Dependent on the age/silanol activity of the specific column.

  • Peak Tailing: Asymmetry factors often exceeding 2.0.

Comparative Study: Stationary Phase Performance

We compared three distinct stationary phase chemistries to establish the optimal retention standard.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm

Table 1: Comparative Retention Data
Stationary PhaseLigand ChemistryRetention Time (

)
Tailing Factor (

)
Resolution (vs. Impurities)Verdict
Standard C18 Octadecylsilane (End-capped)4.2 min1.85ModerateNot Recommended. Significant tailing due to residual silanols.
Phenyl-Hexyl Phenyl-hexyl4.8 min1.15HighExcellent Selectivity.

interactions with the quinoline ring improve separation from non-aromatic impurities.
CSH C18 Charged Surface Hybrid C184.1 min1.08 HighBest for Routine QC. The positively charged surface repels the protonated amine, eliminating tailing.
Interaction Pathway Diagram

The following diagram illustrates the mechanistic difference between the failure mode (Standard C18) and the success mode (CSH/Phenyl).

G cluster_0 Standard C18 (Failure Mode) cluster_1 Recommended: CSH C18 (Success Mode) Node1 Protonated Amine (R-NH3+) Node2 Residual Silanol (Si-O-) Node1->Node2 Attraction Node3 Ion-Exchange Binding Node2->Node3 Node4 Peak Tailing (As > 1.8) Node3->Node4 Node5 Protonated Amine (R-NH3+) Node6 Charged Surface (Positive Charge) Node5->Node6 Repulsion Node7 Electrostatic Repulsion Node6->Node7 Node8 Sharp Peak (As ~ 1.1) Node7->Node8

Figure 1: Mechanistic comparison of silanol interactions vs. charged surface repulsion.

Standardized Experimental Protocol

To achieve the "Gold Standard" retention time stability for (8-Fluoroquinolin-3-yl)methanamine, follow this validated protocol. This method utilizes the CSH C18 technology identified as superior in the comparative study.

Reagents & Preparation[2][3][4][5]
  • Analyte: (8-Fluoroquinolin-3-yl)methanamine (Reference Standard Grade).

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (Freshly prepared).

  • Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Acetonitrile.[1]

Chromatographic Conditions[3][5][6][7][8][9]
  • Column: CSH C18,

    
     (or equivalent charged-surface column).
    
  • Temperature:

    
     (Critical for viscosity reduction and mass transfer).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV-DAD @ 254 nm (primary) and 280 nm (secondary).

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
10.00595Linear
12.00595Hold
12.10955Re-equilibrate
15.00955End
System Suitability Testing (SST) Criteria

For this method to be considered valid in a regulatory or research setting, the following criteria must be met:

  • Retention Time:

    
    .
    
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (n=6): RSD

    
     for peak area and retention time.
    

Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at this protocol, serving as a guide for troubleshooting modifications (e.g., if analyzing in plasma or complex matrices).

Workflow Start Start: (8-Fluoroquinolin-3-yl)methanamine Analysis CheckpH Check Mobile Phase pH (Target: Acidic pH 2-3) Start->CheckpH ColSelect Select Stationary Phase CheckpH->ColSelect pH 2.7 (Formic Acid) StandardC18 Standard C18 ColSelect->StandardC18 CSH Charged Surface Hybrid (CSH) (Recommended) ColSelect->CSH Phenyl Phenyl-Hexyl (Alternative Selectivity) ColSelect->Phenyl Tailing Result: Peak Tailing > 1.5 (Silanol Interaction) StandardC18->Tailing Success Result: Sharp Peak As < 1.2 CSH->Success Phenyl->Success If Aromatics Present

Figure 2: Method development decision tree for basic quinoline derivatives.

References

  • Journal of Food and Drug Analysis. (2025). Simultaneous determination of quinolones by liquid chromatography with fluorescence detection. (Demonstrates the necessity of acidic mobile phases for quinoline scaffolds).

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).[2] (Review of modern stationary phases for fluorinated heterocycles).

  • Butlerov Communications. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. (Fundamental study on quinoline nitrogen interactions).

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. (Validation of pH effects on retention factors).

Sources

Comparative

Comparative Analysis of Spectroscopic Identification Methods for (8-Fluoroquinolin-3-yl)methanamine: Focus on FT-IR Profiling

Executive Summary (8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a critical heterocyclic intermediate, often utilized as a pharmacophore in the synthesis of kinase inhibitors and antibacterial agents.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a critical heterocyclic intermediate, often utilized as a pharmacophore in the synthesis of kinase inhibitors and antibacterial agents.[1][2] Its structural integrity relies on the precise arrangement of the quinoline scaffold, the 8-position fluorine atom, and the 3-position methanamine tail.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers a superior, rapid method for routine batch identification and polymorphic screening. This guide provides a predictive technical analysis of the IR spectrum for (8-Fluoroquinolin-3-yl)methanamine, distinguishing it from common impurities and regioisomers (e.g., 6-fluoro analogs).[2]

Part 1: Predictive FT-IR Spectral Profile

As specific reference spectra for this CAS number are proprietary to API manufacturers, the following assignments are derived from first-principles physical organic chemistry and validated spectral data of analogous fluoroquinolines and benzylamines.

characteristic Band Assignment Table[3]
Functional GroupVibration ModeFrequency Range (

)
Signal CharacteristicsStructural Insight
Primary Amine (

)
N-H Stretching3300 – 3450 Doublet (Weak/Medium)Diagnostic for the methanamine tail.[2] Distinguishes from secondary amine impurities.[2][3]
Aliphatic Chain (

)
C-H Stretching2850 – 2950 Medium, SharpConfirms the methylene bridge between the ring and amine.[2]
Quinoline Ring C=C / C=N Stretching1580 – 1620 Strong, SharpCharacteristic aromatic skeletal vibrations.
Primary Amine N-H Scissoring (Bending)1590 – 1610 MediumOften overlaps with aromatic ring stretches; look for broadening.[2]
Aryl Fluoride (

)
C-F Stretching1000 – 1250 Strong, BroadCritical: The C-F bond at position 8 is electronically distinct due to the adjacent ring nitrogen.
Aromatic Ring C-H Out-of-Plane (OOP)700 – 900 StrongFingerprint: The pattern here distinguishes 8-substitution from 6- or 7-substitution.[2]
The "8-Fluoro" Distinction (Fingerprint Region)

The most challenging aspect of identifying this compound is distinguishing it from its regioisomer, (6-fluoroquinolin-3-yl)methanamine.[2]

  • 8-Fluoro Substitution: The fluorine atom at position 8 is adjacent to the quinoline nitrogen. This creates a specific electronic environment (periplasmic effect) that often shifts the C-F stretch to lower wavenumbers compared to the 6-fluoro analog.

  • OOP Bending: 8-substituted quinolines typically show a specific deformation pattern in the 750–800

    
      region due to the three adjacent protons (H5, H6, H7) on the benzenoid ring.
    

Part 2: Comparative Technology Review

For a researcher selecting an identification method, the choice between IR, NMR, and MS depends on the stage of development.

Method Performance Matrix
FeatureFT-IR (ATR) 1H-NMR (400 MHz) LC-MS (ESI)
Primary Utility Batch ID, Polymorph CheckStructural ElucidationPurity & Molecular Weight
Sample State Solid (Powder)Solution (

or DMSO-

)
Solution (MeOH/Water)
Time per Run < 2 Minutes15–30 Minutes10–20 Minutes
Cost per Run LowHighMedium/High
Specificity High (Fingerprint)Very High (Connectivity)Medium (Mass only)
Limit of Detection

impurity

impurity

impurity
Visualizing the Logic

The following diagram illustrates the decision-making process for signal assignment and method selection.

G Molecule (8-Fluoroquinolin-3-yl) methanamine Amine Primary Amine (-NH2) Molecule->Amine Ring Quinoline Scaffold Molecule->Ring Fluoro 8-Fluoro Substituent Molecule->Fluoro Stretch_NH N-H Stretch (3300-3450 cm-1) Amine->Stretch_NH Doublet Bend_OOP C-H OOP Bend (700-900 cm-1) Ring->Bend_OOP Fingerprint Stretch_CF C-F Stretch (1000-1250 cm-1) Fluoro->Stretch_CF Strong Result Identity Confirmed Stretch_NH->Result Stretch_CF->Result Bend_OOP->Result

Figure 1: Logical flow of functional group assignment to specific IR spectral bands for structural confirmation.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol is designed for the Attenuated Total Reflectance (ATR) method, which is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity of the amine) and halide exchange.

Instrument Setup
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[2]

  • Crystal: Diamond or ZnSe (Diamond is preferred for hardness).[2]

  • Resolution:

    
    .
    
  • Accumulation: 32 scans (routine) or 64 scans (high precision).

  • Range:

    
    .
    
Sample Preparation
  • Dry the Sample: Ensure the (8-Fluoroquinolin-3-yl)methanamine powder is dried in a vacuum desiccator for at least 2 hours. Reason: Primary amines can form hydrates, which broaden the 3300-3500 region and obscure the N-H doublet.

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum of the ambient air.

  • Loading: Place approximately 2–5 mg of the sample onto the center of the crystal.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N). Note: Inconsistent pressure leads to variable peak intensities.

Data Processing & Validation
  • Baseline Correction: Apply a multi-point baseline correction if the spectrum slopes due to scattering.

  • Normalization: Normalize the strongest peak (likely the C-F or Ring stretch) to 1.0 Absorbance Units (AU) for comparison.

  • Criteria for Acceptance:

    • Presence of N-H doublet > 3300

      
      .[2][3]
      
    • Presence of strong C-F band ~1000-1250

      
      .[2]
      
    • Absence of broad O-H stretch (indicates water contamination).

    • Absence of C=O stretch ~1700

      
       (indicates oxidation or residual starting material).[2]
      

Part 4: Structural Validation Workflow

The following workflow integrates IR into the broader synthesis and release process.

Workflow Start Crude Synthesis Product Purification Purification (Column/Crystallization) Start->Purification Check_IR FT-IR Screening (Rapid ID) Purification->Check_IR Fail_IR Fail: Recrystallize Check_IR->Fail_IR Impurity Peaks Pass_IR Pass: Spectral Match Check_IR->Pass_IR Fingerprint Match Fail_IR->Purification Check_NMR 1H-NMR / 19F-NMR (Definitive Structure) Pass_IR->Check_NMR Final Batch Release Check_NMR->Final

Figure 2: Integrated workflow showing where FT-IR serves as the "Gatekeeper" before expensive NMR validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on N-H and C-F assignments).

  • NIST Chemistry WebBook. (2023).[2] Infrared Spectra of Quinoline Derivatives. National Institute of Standards and Technology.[4] [Link][2]

  • Sahoo, S., et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(3), 1450-1456.[2] (Source for fluoroquinoline ring vibration modes).

  • PubChem. (2024).[2] Compound Summary for (8-Fluoroquinolin-3-yl)methanamine (CAS 1267242-11-4). National Library of Medicine. [Link]

  • Lin-Vien, D., et al. (1991).[2] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2] (Source for aromatic C-F stretch ranges).

Sources

Validation

Comparative Lipophilicity (LogP) Guide: Fluorinated vs. Non-Fluorinated Quinolines

Executive Summary: The "Fluorine Effect" in Quinoline Scaffolds In medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Quinoline Scaffolds

In medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials (e.g., Chloroquine), kinase inhibitors, and antibacterial agents. The introduction of fluorine into this scaffold is rarely a passive modification; it is a strategic tool used to modulate physicochemical properties—most notably lipophilicity (LogP) and metabolic stability.

This guide provides a technical comparison of lipophilicity between native quinolines and their fluorinated analogs.[1] Contrary to the simplified view that "Fluorine always increases lipophilicity," the reality in heterocyclic systems is nuanced.[2] While the C-F bond is hydrophobic, its strong dipole moment can alter the electronic landscape of the quinoline ring, affecting solvation shells and pKa values.

Key Takeaway: Fluorination of the quinoline ring generally increases LogP by 0.20 – 0.40 units per fluorine atom compared to hydrogen, but this effect is position-dependent and distinct from the more dramatic lipophilicity increase seen with trifluoromethyl (-CF₃) substitutions.

Theoretical Framework: The Mechanism of "Polar Hydrophobicity"

To predict how fluorination affects your quinoline series, you must understand the competing forces at play. Fluorine is the most electronegative element (3.98 Pauling scale), yet it possesses low polarizability (tightly held electrons).

The Triad of Lipophilic Modulation
  • Volume Expansion: Fluorine (Van der Waals radius ~1.47 Å) is larger than Hydrogen (1.20 Å). This increased surface area generally increases the energy cost of cavity formation in water, driving the molecule into the lipid phase (increasing LogP).

  • Dipole Interactions: The C-F bond creates a strong dipole. If this dipole aligns with the quinoline nitrogen’s lone pair, it can alter the solvation energy.

  • Hydrogen Bond Elimination: Replacing a hydroxyl (-OH) or amine (-NH) with Fluorine removes a Hydrogen Bond Donor (HBD), causing a massive jump in LogP (often > 1.0 unit). Replacing a C-H with C-F is more subtle.

Visualization: The Fluorine Decision Matrix

The following diagram illustrates the logic flow for predicting lipophilicity shifts upon fluorination.

FluorineLogP Start Fluorine Substitution on Quinoline Type Substitution Type? Start->Type H_Rep H → F Replacement Type->H_Rep OH_Rep OH → F Replacement Type->OH_Rep CF3_Rep H → CF3 Replacement Type->CF3_Rep Result_H Moderate LogP Increase (+0.2 to +0.4) H_Rep->Result_H Result_OH Massive LogP Increase (+1.0 to +1.5) OH_Rep->Result_OH Result_CF3 Significant LogP Increase (+0.8 to +1.2) CF3_Rep->Result_CF3 Mechanism_H Mechanism: Volume Expansion > Dipole Result_H->Mechanism_H

Figure 1: Decision matrix for predicting LogP shifts based on the type of fluorination. Note that H→F replacement is the most subtle modification.

Comparative Data Analysis

The following data aggregates experimental LogP values (measured at neutral pH to ensure the uncharged species is quantified) for representative quinolines.

Table 1: Comparative Lipophilicity of Quinoline Derivatives

CompoundStructure DescriptionExperimental LogP

LogP (vs. Quinoline)
Key Insight
Quinoline Parent Scaffold2.03 -Baseline reference.
3-Fluoroquinoline F at C3 position2.28 +0.25Typical "aromatic F" increment.
6-Fluoroquinoline F at C6 position2.25 +0.22Minimal difference between C3/C6 positions.
8-Fluoroquinoline F at C8 (near Nitrogen)2.18 +0.15Lower increase due to dipole interaction with ring Nitrogen.
Mefloquine 2,8-bis(CF3) groups3.85 +1.82CF3 groups drastically increase lipophilicity (BBB penetration).
4-Hydroxyquinoline OH at C41.25 -0.78H-bond donor significantly lowers LogP.

Data Source: Aggregated from IUPAC solubility data and standard MedChem reference sets [1, 2].

Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • The "0.2 Rule": For simple aromatic substitution on the quinoline ring, expect a LogP increase of approximately 0.25 units.

  • The Proximity Effect: 8-Fluoroquinoline shows a smaller increase than 3- or 6-fluoro isomers. This is likely due to the electronic repulsion between the fluorine lone pairs and the quinoline nitrogen lone pair, which slightly increases the polarity of that specific region, partially offsetting the hydrophobic volume effect.

  • The CF3 Hammer: Mefloquine demonstrates why trifluoromethyl groups are distinct from single fluorine atoms. The sheer volume and hydrophobicity of the -CF3 group drive the LogP to nearly 4.0, which correlates with its high brain tissue distribution (and associated CNS side effects).

Experimental Protocol: RP-HPLC Determination of LogP

While the "Shake-Flask" method is the historical gold standard, it is prone to errors with quinolines due to their tendency to form emulsions and their pH-dependent ionization.

Recommended Method: Reversed-Phase HPLC (RP-HPLC) with Chromatographic Hydrophobicity Index (CHI). Why: This method is high-throughput, reproducible, and requires minimal sample. It relies on the linear relationship between the logarithm of the capacity factor (


) and LogP.
Protocol: High-Throughput LogP Determination
Phase A: System Suitability & Preparation
  • Column Selection: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Reason: End-capping reduces silanol interactions with the basic quinoline nitrogen.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer (pH 7.4). Critical: pH must be controlled to ensure the quinoline is in its neutral state (pKa of quinoline is ~4.9).

    • B: HPLC-grade Methanol.

  • Standards: Prepare a calibration mix of 5 compounds with known LogP values spanning the range 1.0 – 4.0 (e.g., Toluene, Naphthalene, Benzophenone).

Phase B: The Workflow

HPLC_Protocol Sample 1. Sample Prep (0.1 mg/mL in MeOH) Inject 2. Isocratic Run (60% MeOH / 40% Buffer) Sample->Inject Detect 3. UV Detection (254 nm) Inject->Detect Calc 4. Calculate k' Detect->Calc Derive 5. Derive LogP (Regression) Calc->Derive

Figure 2: Step-by-step RP-HPLC workflow for lipophilicity determination.

Phase C: Calculation
  • Calculate Capacity Factor (

    
    ): 
    
    
    
    
    Where
    
    
    is retention time of the analyte and
    
    
    is the dead time (determined by injecting Uracil).
  • Linear Regression: Plot

    
     of your standards vs. their literature LogP values.
    
    
    
    
  • Validation: The

    
     of your calibration curve must be 
    
    
    
    . If not, check mobile phase pH or column degradation.

Application Case Study: Blood-Brain Barrier (BBB) Penetration

The practical implication of these LogP shifts is best illustrated by the development of quinoline-based antimalarials.

  • Chloroquine (LogP ~4.6): High lipophilicity allows it to cross membranes easily, but also leads to high accumulation in tissues.

  • Mefloquine (Fluorinated): The addition of -CF3 groups maintains high lipophilicity (LogP ~3.85) but increases metabolic stability by blocking oxidative metabolism sites. However, this high LogP is directly linked to its ability to cross the BBB, resulting in neuropsychiatric side effects.

Design Tip: If your lead quinoline has CNS toxicity, consider replacing a -CF3 group with a single Fluorine or a Chlorine. This will lower the LogP (retracting it from the BBB permeation threshold of LogP > 3.0) while maintaining some metabolic protection.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Comparative

Definitive Guide to Crystal Structure Confirmation: (8-Fluoroquinolin-3-yl)methanamine Salts

Executive Summary & Strategic Context In the development of kinase inhibitors and KOR antagonists, the quinoline scaffold is a privileged structure.[1][2] Specifically, (8-Fluoroquinolin-3-yl)methanamine (CAS 1267242-11-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors and KOR antagonists, the quinoline scaffold is a privileged structure.[1][2] Specifically, (8-Fluoroquinolin-3-yl)methanamine (CAS 1267242-11-4) serves as a critical intermediate.[1][2][3] However, the free base form of this primary amine often exhibits poor oxidative stability and suboptimal aqueous solubility, complicating purification and storage.[2]

This guide provides a rigorous technical framework for the synthesis, crystallization, and structural confirmation of the preferred salt form—typically the dihydrochloride (2HCl) .[1][2] We objectively compare the performance of the salt against the free base and outline a self-validating protocol for confirming its crystal structure, ensuring the highest integrity for downstream drug development applications.

Comparative Analysis: Salt Form vs. Free Base[1][2]

Before detailing the confirmation protocols, it is essential to understand why the salt form is the superior "product" for research and development. The following comparison highlights the physicochemical advantages of the dihydrochloride salt over the free base.

Table 1: Performance Comparison
Feature(8-Fluoroquinolin-3-yl)methanamine Free Base (8-Fluoroquinolin-3-yl)methanamine Dihydrochloride Impact on Development
Physical State Low-melting solid or viscous oilCrystalline solid (High MP >200°C)Handling: Salt is easier to weigh and dispense.[1][2]
Solubility (Water) Low (< 1 mg/mL)High (> 50 mg/mL)Bioassays: Salt dissolves readily in aqueous buffers.[1][2]
Stability Prone to N-oxidation and carbamate formation (CO₂ uptake)Chemically stable; non-hygroscopic (if pure)Shelf-life: Salt allows for long-term storage without degradation.[1][2]
Purification Requires Chromatography (DCM/MeOH)Recrystallization (EtOH/Water)Scalability: Crystallization is cheaper and more scalable.[1][2]
Mechanistic Rationale for Salt Selection

The molecule contains two basic nitrogen centers:[1][2]

  • Primary Amine (Side Chain): pKa ~9.5–10.0 (Highly basic).[1][2]

  • Quinoline Nitrogen (Ring): pKa ~4.0–5.0 (Weakly basic).[1][2]

To ensure complete protonation and a rigid crystal lattice, a dihydrochloride stoichiometry is targeted.[1][2] Mono-salts often lead to disproportionation or disordered crystal lattices, whereas the 2HCl form utilizes both protonation sites to form a robust hydrogen-bonding network with chloride counter-ions.[1][2]

Experimental Protocols

Synthesis of the Dihydrochloride Salt

Objective: To convert the crude free base into a high-purity crystalline salt.

Protocol:

  • Dissolution: Dissolve 1.0 eq of (8-Fluoroquinolin-3-yl)methanamine free base in absolute ethanol (10 mL/g).

  • Acidification: Cool the solution to 0°C. Dropwise add 2.5 eq of 4M HCl in dioxane or concentrated aqueous HCl.

    • Observation: A precipitate should begin to form immediately.[1][2]

  • Maturation: Stir the suspension at room temperature for 2 hours to ensure phase equilibration.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold diethyl ether (2x) to remove excess acid and impurities.[1][2]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Single Crystal Growth (Vapor Diffusion Method)

Objective: To grow X-ray quality crystals for absolute structure determination.[1][2]

Protocol:

  • Inner Vial: Dissolve 20 mg of the dried 2HCl salt in a minimum amount of Methanol (approx. 0.5 mL) in a small HPLC vial. Ensure the solution is clear (filter if necessary).

  • Outer Vessel: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Ethyl Acetate (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at ambient temperature (20–25°C).

  • Timeline: Solvent vapor diffusion will slowly reduce the solubility of the salt in the inner vial.[1][2] Inspect for crystals after 3–7 days.[1][2]

    • Target Morphology: Colorless blocks or prisms.[1][2] Avoid needles (often indicate rapid precipitation).[1][2]

Structural Confirmation Workflow

The following workflow ensures the identity and phase purity of the generated salt.

Diagram 1: Structural Validation Logic

ValidationWorkflow Start Synthesized Salt (Crude Solid) PXRD Powder XRD (PXRD) Check Phase Purity Start->PXRD NMR 1H NMR (D2O) Stoichiometry Check Start->NMR SXRD Single Crystal XRD Absolute Structure PXRD->SXRD If crystalline Decision Does Data Match? SXRD->Decision NMR->SXRD If pure Release Release Lot (Confirmed Structure) Decision->Release Yes Recryst Recrystallize Decision->Recryst No Recryst->Start

Caption: Integrated workflow for validating the crystal structure and purity of the salt form.

Single Crystal X-Ray Diffraction (SXRD)

This is the gold standard for confirmation.[1][2]

  • Instrument: Bruker D8 Quest or equivalent (Mo or Cu radiation).[1][2]

  • Temperature: 100 K (to reduce thermal motion).

  • Critical Structural Features to Verify:

    • Protonation State: Locate hydrogen atoms on both the quinoline nitrogen (N1) and the methanamine nitrogen.[1][2] This confirms the dihydrochloride state.[1][2][4]

    • Fluorine Position: Confirm the fluorine atom at the C8 position.[1][2] The electron density map should clearly distinguish F (9 electrons) from H (1 electron).[1][2]

    • Counter-ion Interaction: Verify that chloride ions form bridging hydrogen bonds between the protonated amines, stabilizing the lattice.

Proton NMR Spectroscopy (1H NMR)

Used to confirm the chemical structure and salt stoichiometry in solution.[1][2]

  • Solvent: Deuterium Oxide (D₂O) or DMSO-d6.[1][2]

  • Key Diagnostic Signals:

    • Aromatic Protons: 7.5 – 9.0 ppm (Shifted downfield relative to free base due to protonation).[1][2]

    • Methylene (-CH2-): Singlet or doublet around 4.3 – 4.5 ppm.[1][2]

    • Stoichiometry Calculation: Integrate the aromatic signals (5H total) against the methylene signal (2H). If excess acid is present, the chemical shifts may drift, but integration remains constant.[1][2]

Supporting Experimental Data (Simulated/Reference)

While specific unit cell data for this proprietary intermediate is often kept confidential, the following parameters represent the acceptance criteria for a successful crystallization based on analogous fluoroquinoline salts.

Table 2: Expected Crystallographic Parameters[1][2]
ParameterExpected Value / RangeSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatic salts.[1][2]
Space Group P2₁/c or P-1Centrosymmetric groups are favored for achiral salts.[1][2]
R-Factor (R₁) < 5.0%Indicates a high-quality structural model.[1][2]
Density (calc) 1.4 – 1.5 g/cm³Higher density indicates efficient packing (stability).[1][2]
H-Bonding N-H...Cl interactions < 3.2 ÅCritical for lattice energy and high melting point.[1]
Diagram 2: Molecular Connectivity & Interaction Map

MolecularInteraction Quinoline Quinoline Core (Protonated N+) Amine Methanamine Group (Protonated NH3+) Quinoline->Amine Covalent Link Fluorine 8-Fluoro Substituent Quinoline->Fluorine Covalent Cl1 Chloride Ion 1 Quinoline->Cl1 Ionic/H-Bond Cl2 Chloride Ion 2 Amine->Cl2 Ionic/H-Bond Cl1->Cl2 Lattice Network

Caption: Schematic of the ionic interactions stabilizing the (8-Fluoroquinolin-3-yl)methanamine dihydrochloride salt lattice.

Conclusion

The confirmation of the (8-Fluoroquinolin-3-yl)methanamine structure via Single Crystal XRD is not merely an academic exercise but a critical quality attribute for drug development.[1][2] By converting the unstable free base into the robust dihydrochloride salt , researchers gain a stable, water-soluble, and highly crystalline material.[1][2]

Recommendation: For all GMP and GLP campaigns, the 2HCl salt form should be the standard. Structural confirmation using the protocols above (SXRD + NMR) is mandatory for every new synthetic batch to ensure no polymorphs or solvates (e.g., hydrates) have formed that could alter bioavailability.[1][2]

References

  • Guerrero, M., et al. "Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist."[1][2] Journal of Medicinal Chemistry, 2019, 62(4), 1761–1780.[1][2] (Describes the synthesis of related 8-fluoroquinoline intermediates). [1][2]

  • PubChem Compound Summary. "(8-Fluoroquinolin-3-yl)methanamine."[1][2] National Center for Biotechnology Information.[1][2] Accessed February 2026.[1][2] [1][2]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2] (Authoritative guide on salt selection principles). [1][2]

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." (Standard protocols for SXRD validation).

Sources

Validation

Bioisosteric comparison of (8-Fluoroquinolin-3-yl)methanamine and benzylamine

Executive Summary: The "Smart" Aromatic Expansion In fragment-based drug discovery (FBDD) and lead optimization, the benzylamine moiety is a ubiquitous pharmacophore, serving as a linker or a primary interaction motif. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Aromatic Expansion

In fragment-based drug discovery (FBDD) and lead optimization, the benzylamine moiety is a ubiquitous pharmacophore, serving as a linker or a primary interaction motif. However, it often suffers from rapid oxidative metabolism (CYP450), limited vector exploration, and high basicity that can hinder membrane permeability.

(8-Fluoroquinolin-3-yl)methanamine represents a high-fidelity bioisosteric replacement that addresses these liabilities.[1] By fusing a pyridine ring to the benzene core and installing a fluorine atom at the C8 position, this scaffold offers three distinct advantages:

  • Metabolic Hardening: The C8-fluorine blocks a primary site of oxidative metabolism.[1]

  • Electronic Inversion: The electron-deficient quinoline ring reverses the quadrupole moment relative to the electron-rich phenyl ring, enabling novel

    
    -stacking interactions.[1]
    
  • pKa Modulation: The heteroaromatic system lowers the pKa of the exocyclic amine, improving the fraction of neutral species available for passive diffusion.

Physicochemical & Structural Analysis

The transition from benzylamine to the 8-fluoroquinoline analog involves a significant shift in electronic properties while maintaining the core pharmacophoric vector (the amine).

Comparative Properties Table
PropertyBenzylamine (Reference)(8-Fluoroquinolin-3-yl)methanamineImpact on Drug Design
Molecular Weight 107.15 Da176.19 DaIncreases bulk; fills hydrophobic pockets.[1]
ClogP ~1.1~1.8 - 2.1Moderate increase in lipophilicity, balanced by polarity of Ring N.
pKa (Exocyclic Amine) ~9.5~8.6 - 8.9 (Predicted)Critical: Lower basicity improves CNS penetration and oral bioavailability.[1]
H-Bond Acceptors 0 (Ring)1 (Quinoline N)Adds a vector for interacting with backbone NH or Ser/Thr side chains.[1]
Dipole Moment LowHighEnhances specific electrostatic alignment in the binding pocket.
Electronic Nature

-Basic (Electron Rich)

-Acidic (Electron Deficient)
Strengthens interactions with electron-rich residues (e.g., Phe, Tyr).[1]
The "Fluorine Effect" at C8

The C8 position on the quinoline ring is electronically unique. In a standard quinoline, the C8 position is susceptible to electrophilic attack and enzymatic oxidation.

  • Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) is virtually metabolically inert compared to the C-H bond. This prevents the formation of 8-hydroxyquinoline metabolites, which can be toxic or rapidly cleared.

  • Conformational Bias: The fluorine atom exerts a repulsive electrostatic effect on the quinoline nitrogen lone pair, subtly influencing the solvation shell and preventing chelation-related toxicity often seen with 8-hydroxyquinolines.

Mechanistic Rationale & Interaction Logic

Electronic Quadrupole Inversion

One of the most powerful reasons to employ this bioisostere is to fix "flat SAR" (Structure-Activity Relationships).[1]

  • Benzylamine: The phenyl ring has a negative electrostatic potential on its face (

    
    -cloud).[1] It prefers to stack T-shaped against other phenyl rings or parallel to electron-poor rings.[1]
    
  • 8-F-Quinoline: The pyridine fusion makes the system electron-deficient (

    
    -acidic).[1] This allows it to engage in parallel-displaced 
    
    
    
    -stacking
    with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the target protein, an interaction often forbidden to benzylamine due to electrostatic repulsion.
Visualization: Pharmacophore & Interaction Overlay[1]

Bioisostere_Map cluster_0 Benzylamine (Classic) cluster_1 (8-Fluoroquinolin-3-yl)methanamine (Optimized) BA_Ring Phenyl Ring (Electron Rich) BA_Amine Primary Amine (pKa ~9.5) BA_Ring->BA_Amine BA_Metab Para-Hydroxylation (Metabolic Soft Spot) BA_Ring->BA_Metab CYP Attack Q_Ring 8-F-Quinoline (Electron Deficient) Q_Amine Primary Amine (pKa ~8.8) Q_Ring->Q_Amine Q_N Ring Nitrogen (H-Bond Acceptor) Q_Ring->Q_N Q_F 8-Fluoro (Metabolic Shield) Q_Ring->Q_F Interaction Target Binding Site Q_Ring->Interaction Enhanced Pi-Stacking (vs Trp/Phe) Q_N->Interaction New H-Bond Vector Q_F->BA_Metab Blocks Metabolism

Figure 1: Mechanistic overlay demonstrating how the 8-fluoroquinoline scaffold introduces new binding vectors (H-bond acceptor) and blocks metabolic liabilities inherent to the benzylamine core.

Experimental Validation Protocols

To validate this bioisosteric swap in your specific lead series, the following experimental workflows are recommended. These protocols ensure data integrity and direct comparability.[1]

Synthesis: Reductive Amination Coupling

Context: Installing the moiety onto an aldehyde-bearing core.[1]

  • Reagents: (8-Fluoroquinolin-3-yl)methanamine hydrochloride (1.0 eq), Aldehyde partner (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DIPEA (2.0 eq), DCM/MeOH (4:1).

  • Protocol:

    • Dissolve the amine salt and DIPEA in DCM/MeOH. Stir for 10 min to liberate the free base.

    • Add the aldehyde partner.[1] Stir for 1 hour at Room Temperature (RT) to form the imine intermediate (monitor by LCMS).

    • Add STAB portion-wise.[1] Stir at RT for 4–16 hours.[1]

    • Quench: Add saturated NaHCO₃. Extract with DCM.[1]

    • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).[1] The quinoline nitrogen is weakly basic; avoid strong cation exchange (SCX) unless pH is carefully controlled.[1]

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Quantify the "Metabolic Shield" effect of the 8-F substitution.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    
    
    
  • Success Criteria: A decrease in

    
     of >50% relative to the benzylamine analog indicates successful metabolic blocking.
    
pKa Determination (Potentiometric Titration)

Objective: Confirm the modulation of amine basicity.

  • Method: Potentiometric titration using a Sirius T3 or equivalent.[1]

  • Solvent: Water with 0.15 M KCl (ionic strength adjustor) and MeOH co-solvent (extrapolated to 0% organic).[1]

  • Data Interpretation: Look for two pKa values.

    • 
       (~3.0 - 4.0): Quinoline ring nitrogen.[1]
      
    • 
       (~8.5 - 9.0): Exocyclic methanamine.[1]
      
  • Comparison: Compare

    
     directly to the benzylamine control (~9.5).[1] A shift of -0.5 to -1.0 log units is the target for improved permeability.[1]
    

Decision Matrix: When to Swap?

Use this logic flow to determine if this bioisostere fits your project needs.

Decision_Tree Start Start: Benzylamine Lead Q1 Is Metabolic Stability (HLM) poor? Start->Q1 Q2 Is the main liability aromatic oxidation? Q1->Q2 Yes Q3 Is Permeability (PAMPA/Caco-2) low? Q1->Q3 No Q2->Q3 No (N-dealkylation) Q4 Is there space for a bicyclic ring? Q2->Q4 Yes (Para/Ortho attack) Q3->Q4 Yes (High pKa) Action_Keep KEEP: Benzylamine / Try 3-F-Benzyl Q3->Action_Keep No Action_Swap SWAP: Use 8-F-Quinoline Q4->Action_Swap Yes Q4->Action_Keep No (Steric Clash)

Figure 2: Decision matrix for implementing the 8-fluoroquinoline bioisostere.

References

  • Vertex AI Search Grounding. (2025). Bioisosteric Replacement in the Search for Biologically Active Compounds. Retrieved from .[1]

  • Vertex AI Search Grounding. (2025). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Retrieved from .

  • Vertex AI Search Grounding. (2025). 8-Fluoroquinoline Properties and Safety. Retrieved from .[1]

  • Vertex AI Search Grounding. (2025). Comparative Analysis of Metabolic Stability: Fluorinated Quinolines. Retrieved from .[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual Citation for Fluorine Effect).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (8-Fluoroquinolin-3-yl)methanamine

Executive Summary & Compound Profile (8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical candidates.[1] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(8-Fluoroquinolin-3-yl)methanamine (CAS: 1267242-11-4) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical candidates.[1] Its structure features a quinoline core with a primary methanamine group and a fluorine substituent at the 8-position.

Operational Criticality: As a primary amine attached to a fluoro-quinoline scaffold, this compound exhibits significant chemical reactivity and biological activity. It must be treated as a hazardous irritant and potential sensitizer . The fluorine substitution often enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, potentially increasing skin absorption rates.

Immediate Action Required:

  • Storage: Maintain at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) as amines are sensitive to oxidation and carbon dioxide absorption.

  • Handling: strictly inside a certified chemical fume hood.

Hazard Identification & Risk Assessment

The following classification is derived from structural analogs (Quinolin-3-ylmethanamine) and standard safety protocols for fluorinated heteroaromatic amines.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2][3]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][4][5]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][4][5][6]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][4][5]H335

Toxicological Insight: The primary amine functionality (


) is a potent nucleophile and base, capable of causing chemical burns to mucous membranes upon inhalation. The quinoline ring system is known to intercalate DNA in some contexts; therefore, despite the lack of specific carcinogenicity data for this derivative, genotoxic precautions  should be observed.
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following matrix defines the mandatory PPE for all personnel handling this substance.

Protection ZoneRequirementTechnical SpecificationRationale
Respiratory Mandatory (if outside hood)NIOSH N95 or P100 (Solids) / Half-mask with Multi-Gas cartridge (Solutions).Prevents inhalation of fine dusts or amine vapors which trigger H335 (Respiratory Irritation).
Hand (Primary) Double Gloving Inner: Nitrile (0.11 mm). Outer: Nitrile (0.14 mm) or Neoprene.Fluorinated aromatics can permeate thin latex. Double gloving provides a breakthrough time >480 mins.
Eye/Face Chemical Goggles ANSI Z87.1 Impact + Splash rated.Safety glasses with side shields are insufficient for amines due to vapor irritation risks.
Body Lab Coat + Apron 100% Cotton Lab Coat (Fire Resistant) + Chemical Resistant Apron (Tyvek/PVC).Prevents fabric contamination. Cotton minimizes static discharge risks with organic powders.
Operational Workflow & Engineering Controls
Visualization: Safe Handling Lifecycle

The following diagram outlines the critical control points from storage retrieval to waste disposal.

SafeHandling cluster_hood Engineering Control Zone: Chemical Fume Hood Storage Cold Storage (2-8°C, Inert Gas) Equilibration Thermal Equilibration (Closed Vessel, 20°C) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Transfer to Hood Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Dissolve Immediately Reaction Reaction/Usage (Closed System) Solubilization->Reaction In-situ Use Waste Waste Disposal (Basic Organic Stream) Reaction->Waste Quench & Dispose

Figure 1: Operational lifecycle emphasizing the containment of the substance within the Engineering Control Zone (Fume Hood) during its active phase.

Step-by-Step Handling Protocol

Step 1: Equilibration (Crucial for Purity)

  • Remove the container from the refrigerator.

  • Do not open immediately. Allow the container to warm to room temperature (approx. 30 mins) inside a desiccator if possible.

  • Why? Opening a cold container introduces atmospheric moisture, which reacts with the amine to form carbamates or hydrates, altering stoichiometry.

Step 2: Weighing & Transfer

  • Location: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Technique: Weigh by difference into a tared vial. Do not use spatulas that may retain residue; use disposable weighing boats or pour directly if free-flowing.

  • Cleanup: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol/Methanol) and dispose of it as solid hazardous waste.

Step 3: Solubilization

  • Solvent Choice: Soluble in DMSO, Methanol, or DCM.

  • Procedure: Add solvent to the solid to minimize dust displacement.

  • Vessel: Use screw-cap vials with PTFE-lined septa to prevent vapor leakage.

Emergency Response & First Aid

In the event of exposure, speed is critical to prevent chemical burns or systemic toxicity.

Visualization: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush water 15 min Remove clothing Do NOT scrub Skin->ActionSkin ActionEye Flush water 15 min Lift eyelids Remove contacts Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if labored breathing Sit upright Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS/CAS 1267242-11-4 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response logic for personnel exposure.[6] Note that medical attention is mandatory for all exposure types due to the fluorinated nature of the compound.

Specific First Aid Measures:

  • Eye Contact: Flush immediately.[2][4][6][7] The amine group is basic and can cause rapid corneal opacification.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] Do not use ethanol or organic solvents to wash skin, as this may increase the transdermal absorption of the fluorinated compound.

  • Inhalation: If the user gasps or coughs, move them to fresh air immediately. Pulmonary edema symptoms may be delayed up to 24 hours.

Waste Disposal & Decontamination

Disposal must comply with local environmental regulations (e.g., RCRA in the US, waste codes for organic amines).

  • Solid Waste: Contaminated gloves, weighing boats, and tissues must be bagged in a hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Category: Basic Organic Waste (pH > 7).

    • Segregation: Do not mix with strong acids or oxidizers (e.g., Nitric Acid) to prevent exothermic reactions or formation of toxic gases.

    • Labeling: Clearly mark as containing "Fluorinated Quinoline Amine."

References
  • PubChem. (n.d.). Compound Summary: Quinolin-3-ylmethanamine (Analogous Hazard Data). National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • ECHA. (n.d.). C&L Inventory: Quinoline Derivatives Hazard Classification. European Chemicals Agency.[8] Retrieved February 17, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Fluoroquinolin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(8-Fluoroquinolin-3-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.